EMI1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-22(4-2)14-10-9-13-11-15(20(23)25-18(13)12-14)19-21-16-7-5-6-8-17(16)24-19/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQSHCJYVRZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067940 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35773-42-3 | |
| Record name | 3-(2-Benzoxazolyl)-7-(diethylamino)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Gatekeeper of Mitosis: A Technical Guide to the Function of Early Mitotic Inhibitor 1 (EMI1) in the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise regulation of the cell cycle is paramount for genomic stability and normal cellular proliferation. A key orchestrator of mitotic entry is the Early Mitotic Inhibitor 1 (EMI1), also known as FBXO5. This technical guide provides an in-depth examination of the multifaceted roles of this compound in the cell cycle. This compound's primary function is to act as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that targets key mitotic proteins for degradation. By meticulously controlling the activity of the APC/C, this compound ensures the timely accumulation of mitotic cyclins and other essential factors, thereby preventing premature mitotic exit and DNA re-replication. This document details the molecular mechanisms of this compound-mediated APC/C inhibition, the intricate regulatory networks that govern this compound expression and stability, and its critical role in coupling DNA replication with mitosis. Furthermore, we explore the implications of this compound dysregulation in cancer and its potential as a therapeutic target. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in cell cycle biology and oncology.
Core Function: this compound as a Pseudosubstrate Inhibitor of the APC/C
This compound is a master regulator of the cell cycle, primarily functioning as a stoichiometric inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). The APC/C is a large, multi-subunit E3 ubiquitin ligase that, in conjunction with its co-activators Cdc20 and Cdh1, targets a multitude of substrates for proteasomal degradation, thereby driving mitotic progression and maintaining the G1 state. This compound's inhibitory action is crucial during the S and G2 phases to allow for the accumulation of key proteins necessary for mitotic entry, such as Cyclin A and Cyclin B.[1][2][3]
The inhibitory mechanism of this compound is multifaceted and involves acting as a pseudosubstrate to physically block substrate access to the APC/C.[4] this compound contains a conserved C-terminal region that houses a Destruction Box (D-box) and a Zinc-Binding Region (ZBR), both of which are essential for its inhibitory function.[4] The D-box of this compound mimics that of APC/C substrates, allowing it to competitively bind to the D-box receptor site on the APC/C co-activator Cdh1. This binding event physically occludes the recruitment of authentic substrates. The ZBR further contributes to inhibition by antagonizing the E3 ligase activity of the APC/C, independent of its tight binding. This dual-mode of inhibition ensures a robust shutdown of APC/C activity.
This compound can inhibit both APC/CCdh1 and APC/CCdc20, demonstrating its broad regulatory capacity throughout the later stages of the cell cycle. This inhibition is critical for preventing the premature degradation of key substrates like Cyclin A and securin, thereby ensuring that DNA replication is completed before the cell commits to mitosis.
The Dual Role of this compound: Substrate and Inhibitor
A fascinating aspect of this compound regulation is its dual functionality as both a substrate and an inhibitor of the APC/CCdh1. In early G1, when this compound levels are low, it is recognized by APC/CCdh1 as a substrate and is targeted for degradation. As the cell cycle progresses towards the G1/S transition, E2F-mediated transcription leads to an increase in this compound levels. Once this compound concentration surpasses that of the APC/CCdh1, it effectively switches its role from a substrate to an inhibitor, leading to the rapid inactivation of the APC/C. This transition creates a bistable switch that is a key feature of the irreversible commitment to cell cycle entry.
Quantitative Insights into this compound Function
| Parameter | Value | Cell/System Type | Reference |
| This compound concentration for efficient poly-ubiquitination (acting as a substrate) | 23 nM | In vitro ubiquitination assay | |
| This compound concentration for complete inhibition of poly-ubiquitination | 2.9 µM | In vitro ubiquitination assay | |
| Inhibitory Concentration of wild-type this compound for Cyclin B ubiquitination | 0.5 µM | In vitro ubiquitination assay | |
| Inhibitory Concentration of ZBR mutant this compound (C401S) | 4-8 µM | In vitro ubiquitination assay | |
| Assumed total APC/CCdh1 concentration in a computational model | 500 nM | Computational Model | |
| Assumed affinity of the this compound-APC/CCdh1 inhibitory binding interaction in a computational model | 5 nM | Computational Model |
Regulation of this compound Stability and Activity
The function of this compound is tightly regulated through a combination of transcriptional control, phosphorylation, and ubiquitin-mediated degradation.
Transcriptional Regulation
The expression of this compound is initiated at the G1/S transition and is under the control of the E2F family of transcription factors. This ensures that this compound levels rise as the cell prepares to enter S phase, thereby inactivating the APC/C and allowing for the accumulation of S-phase and mitotic cyclins.
Phosphorylation-Dependent Degradation
At the onset of mitosis, this compound must be removed to allow for the activation of the APC/C and subsequent mitotic progression. This is achieved through a tightly regulated degradation pathway initiated by phosphorylation. Polo-like kinase 1 (Plk1) and Cyclin B/CDK1 synergistically phosphorylate this compound. This phosphorylation event creates a recognition site for the SCFβ-TrCP E3 ubiquitin ligase complex, which then targets this compound for ubiquitylation and proteasomal degradation. The degradation of this compound in prophase is a critical step for the activation of APC/CCdc20.
Regulation by Cyclin-Dependent Kinases (CDKs)
In addition to promoting its degradation, CDKs also negatively regulate the inhibitory activity of this compound. Phosphorylation of this compound by mitotic CDKs has been shown to markedly reduce its ability to bind to and inhibit the APC/C. This provides an additional layer of regulation to ensure that APC/C can be activated at mitotic entry, even if some this compound protein remains.
Signaling Pathways and Regulatory Logic
This compound-Mediated Inhibition of APC/C
References
- 1. Pin1 stabilizes this compound during G2 phase by preventing its association with SCFβtrcp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Examining the mechanistic relationship of APC/CCDH1 and its interphase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Early Mitotic Inhibitor 1 (EMI1) in Mitotic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise regulation of mitosis is paramount for the faithful segregation of genetic material and the maintenance of genomic stability. The Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase, serves as a master regulator of mitotic progression by targeting key cell cycle proteins for proteasomal degradation. The activity of the APC/C is itself subject to stringent control. A critical negative regulator of the APC/C is the Early Mitotic Inhibitor 1 (EMI1), also known as F-box and WD repeat domain-containing 5 (FBXO5). This technical guide provides an in-depth exploration of the multifaceted role of this compound in mitotic regulation, detailing its mechanism of action, its intricate regulatory network, and its significance in the context of cell cycle control and potential therapeutic intervention. The guide is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows.
Core Function of this compound: Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C)
This compound is a crucial cell cycle regulator that ensures timely mitotic entry primarily by inhibiting the activity of the APC/C.[1] Its primary role is to suppress the APC/C during the S and G2 phases of the cell cycle.[2] This inhibition is essential for the accumulation of key mitotic regulators, such as Cyclin A and Cyclin B, which are substrates of the APC/C.[3][4] The stabilization of these cyclins allows for the activation of Cyclin-Dependent Kinases (CDKs), which in turn drives the cell into mitosis. Furthermore, this compound-mediated inhibition of the APC/C prevents the degradation of geminin, a protein that inhibits DNA re-replication, thereby ensuring that the genome is replicated only once per cell cycle.[2]
The inhibitory function of this compound is multifaceted. It acts as a pseudosubstrate inhibitor, binding to the APC/C and its co-activators, Cdc20 and Cdh1, thereby competitively blocking the binding of bona fide substrates. This interaction is mediated by specific domains within the this compound protein. The C-terminal region of this compound is particularly important for its inhibitory activity and contains a conserved Destruction Box (D-box) and a Zinc-Binding Region (ZBR). The D-box facilitates the binding of this compound to the APC/C, while the ZBR is essential for antagonizing the E3 ligase activity of the complex.
The Regulatory Network of this compound
The expression and activity of this compound are tightly regulated throughout the cell cycle, ensuring its functions are executed at the appropriate time. This regulation occurs at both the transcriptional and post-translational levels.
Transcriptional Regulation by E2F
The transcription of the this compound gene is induced at the G1/S transition by the E2F family of transcription factors. This transcriptional activation ensures that this compound protein levels begin to rise as cells commit to a new round of DNA replication and subsequent mitosis.
Post-Translational Regulation: Phosphorylation and Degradation
The levels of this compound protein are dynamically regulated through a process of phosphorylation and subsequent ubiquitination-mediated degradation. As cells enter mitosis, this compound is targeted for destruction. This process is initiated by the Polo-like kinase 1 (Plk1), which phosphorylates this compound. This phosphorylation event creates a recognition site for the SCFβ-TrCP E3 ubiquitin ligase complex, which then polyubiquitinates this compound, marking it for degradation by the 26S proteasome. The degradation of this compound in early mitosis is a critical step that is thought to be necessary for the activation of the APC/C later in mitosis, allowing for the timely degradation of its substrates and the completion of cell division. However, some studies suggest that this compound degradation may not be the sole trigger for mitotic APC/C activation.
The Dual Role of this compound: Substrate and Inhibitor
Intriguingly, this compound has a dual role in its interaction with the APC/C. While it acts as a potent inhibitor during S and G2 phases, it can also function as a substrate for APC/CCdh1-mediated degradation during the G1 phase. This dual functionality is concentration-dependent. At low concentrations, characteristic of the G1 phase, this compound is recognized as a substrate and degraded. As its concentration rises at the G1/S transition, it switches to an inhibitory role. This creates a bistable switch that contributes to the irreversible commitment to cell cycle entry.
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to the function and regulation of this compound, compiled from various studies.
| Parameter | Value | Cell/System | Reference |
| In Vitro APC/C Inhibition | |||
| IC50 for Cyclin B Ubiquitination (Wild-Type this compound) | 0.5 µM | In vitro ubiquitination assay | |
| IC50 for Cyclin B Ubiquitination (ZBR Mutant this compound) | 4-8 µM | In vitro ubiquitination assay | |
| In Vitro Ubiquitination Assays | |||
| This compound Concentration (as substrate) | 23 nM | In vitro ubiquitination assay | |
| This compound Concentration (as inhibitor) | 2.9 µM | In vitro ubiquitination assay | |
| Cellular Effects of this compound Depletion | |||
| Increase in Micronucleus Formation | ~7-fold | Colonic epithelial cells | |
| Reduction in Endogenous this compound Protein Levels | ~1-13% of control | Colonic epithelial cells | |
| Increase in Cyclin E Levels | Marked increase | Human cells | |
| Decrease in Cyclin A Accumulation | Significant decrease | Human cells |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the function and regulation of this compound.
Immunoprecipitation of Endogenous this compound
This protocol describes the immunoprecipitation of this compound from cell lysates to study its interaction with other proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-EMI1 antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Microcentrifuge
-
Rotating platform
Procedure:
-
Culture and harvest cells of interest.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the anti-EMI1 antibody overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
In Vitro APC/C Ubiquitination Assay
This assay reconstitutes the ubiquitination of an APC/C substrate in vitro to assess the inhibitory activity of this compound.
Materials:
-
Purified recombinant APC/C
-
Purified recombinant E1 ubiquitin-activating enzyme
-
Purified recombinant E2 ubiquitin-conjugating enzyme (e.g., Ube2C/UbcH10)
-
Purified recombinant ubiquitin
-
35S-methionine labeled in vitro translated substrate (e.g., N-terminus of Cyclin B)
-
Purified recombinant this compound (wild-type and mutants)
-
ATP regeneration system
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.6 mM DTT)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Set up the reaction mixture containing ubiquitination buffer, ATP regeneration system, E1, E2, and ubiquitin.
-
Add the 35S-labeled substrate to the reaction mixture.
-
Add purified APC/C to initiate the reaction.
-
For inhibition assays, pre-incubate the APC/C with varying concentrations of purified this compound before adding the substrate.
-
Incubate the reaction at 30°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the ubiquitinated substrate by autoradiography.
Plk1 Kinase Assay
This assay measures the phosphorylation of this compound by Plk1.
Materials:
-
Purified recombinant Plk1
-
Purified recombinant this compound (as substrate)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 50 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.5 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Set up the kinase reaction in kinase buffer containing recombinant Plk1 and this compound.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the cell cycle distribution of a cell population following this compound manipulation (e.g., siRNA-mediated knockdown).
Materials:
-
Cells of interest
-
siRNA targeting this compound or a non-targeting control
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Transfect cells with this compound siRNA or control siRNA.
-
Harvest cells at desired time points post-transfection.
-
Wash cells with PBS and fix in cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
Visualizing this compound Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Regulatory network of this compound function throughout the cell cycle.
Caption: The dual role of this compound as a substrate and inhibitor of APC/C-Cdh1.
Caption: Experimental workflow for this compound immunoprecipitation.
Conclusion and Future Directions
This compound stands as a linchpin in the intricate machinery that governs mitotic progression. Its role as a potent inhibitor of the APC/C is fundamental to the timely accumulation of mitotic regulators and the prevention of genomic instability. The complex regulation of this compound itself, through transcriptional control and a precisely timed program of phosphorylation and degradation, underscores its importance in the cell cycle. The discovery of its dual function as both a substrate and an inhibitor of the APC/C has unveiled a sophisticated switching mechanism that contributes to the robustness of cell cycle transitions.
For researchers and drug development professionals, a thorough understanding of this compound's function and regulation is critical. Dysregulation of this compound has been implicated in various cancers, making it an attractive target for therapeutic intervention. Future research will likely focus on further elucidating the precise molecular interactions between this compound and the APC/C, identifying novel regulators of this compound, and exploring the therapeutic potential of modulating this compound activity in cancer and other proliferative diseases. The methodologies and data presented in this guide provide a solid foundation for advancing our knowledge of this critical mitotic regulator.
References
- 1. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 2. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of this compound-Dependent Anaphase-Promoting Complex/Cyclosome Inhibition Deregulates E2F Target Expression and Elicits DNA Damage-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Attack: Unraveling EMI1's Inhibition of the APC/C Complex
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a master regulator of the cell cycle, a multi-subunit E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, thereby ensuring unidirectional progression through mitosis. Its activity is tightly controlled by co-activator proteins, Cdc20 and Cdh1, which recruit substrates for ubiquitination. Dysregulation of the APC/C can lead to genomic instability and is a hallmark of many cancers, making it a compelling target for therapeutic intervention.
Early Mitotic Inhibitor 1 (EMI1) is a potent endogenous inhibitor of the APC/C, primarily active during the S and G2 phases of the cell cycle.[1][2] Its crucial role is to prevent the premature degradation of cyclins and other APC/C substrates, allowing for proper DNA replication and entry into mitosis. This compound employs a sophisticated, multimodal mechanism to shut down APC/C activity, acting as a pseudosubstrate and directly interfering with the ubiquitination machinery.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound-mediated inhibition of the APC/C, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Visualizing the Inhibition: this compound's Interaction with the APC/C
The following diagram illustrates the key interactions and inhibitory mechanisms of this compound on the APC/C complex.
Caption: Multimodal inhibition of the APC/C by this compound.
Core Mechanism of Action: A Two-Pronged Pseudosubstrate and Direct Inhibition Strategy
This compound's inhibitory prowess stems from its C-terminal domain, which harbors three key functional regions: a Destruction box (D-box), a Zinc-Binding Region (ZBR), and a C-terminal tail. These elements work in concert to potently neutralize the APC/C's ubiquitin ligase activity through a combination of pseudosubstrate competition and direct steric hindrance of the ubiquitination machinery.
Pseudosubstrate Inhibition via the D-box
The D-box of this compound mimics the D-box motif found in many APC/C substrates, such as cyclin B. This allows this compound to act as a pseudosubstrate, binding with high affinity to the D-box receptor on the APC/C co-activator Cdh1. By occupying this substrate recognition site, this compound effectively competes with and blocks the recruitment of bona fide substrates to the APC/C, thereby preventing their ubiquitination and subsequent degradation. This competitive binding is a cornerstone of this compound's inhibitory function.
Direct Inhibition of Ubiquitination by the ZBR and C-terminal Tail
Beyond simply blocking substrate access, this compound actively interferes with the catalytic process of ubiquitination. This is accomplished by its Zinc-Binding Region (ZBR) and its C-terminal tail.
-
The Zinc-Binding Region (ZBR): The ZBR of this compound provides a secondary point of contact with the APC/C core. Structural studies have revealed that the ZBR sterically hinders the binding of the ubiquitin-conjugating enzyme (E2), UbcH10, to the APC/C's catalytic core. UbcH10 is responsible for the initial transfer of ubiquitin to the substrate. By blocking this interaction, the ZBR effectively prevents the initiation of the ubiquitin chain. Mutation of the ZBR converts this compound from an inhibitor into an APC/C substrate, highlighting the critical role of this domain in antagonizing the E3 ligase activity.
-
The C-terminal Tail: The extreme C-terminal tail of this compound contains an LRRL motif that is identical to a motif in the E2 enzyme UBE2S, which is responsible for elongating ubiquitin chains on the substrate. This molecular mimicry allows the this compound tail to competitively bind to a site on the APC/C subunit APC2, thereby preventing the recruitment of UBE2S. This action specifically inhibits the polyubiquitination of substrates, a critical step for their recognition and degradation by the proteasome.
This multimodal inhibition, targeting both substrate recognition and two distinct steps in the ubiquitination process, makes this compound an exceptionally potent and robust inhibitor of the APC/C.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound and the contribution of its different domains have been quantified in various studies. The following table summarizes key quantitative data.
| Inhibitor | Assay Type | Target | Measured Value | Reference |
| This compound-SKP1 | Substrate Ubiquitination | APC/C-CDH1 | Apparent Ki ≤ 2.5 nM | |
| Wild-type this compound | In vitro Ubiquitination | APC/C | IC50 ≈ 0.5 µM | |
| This compound (ZBR mutant C401S) | In vitro Ubiquitination | APC/C | IC50 ≈ 4-8 µM | |
| MBP-Emi1 | In vitro Ubiquitination | APC/CCdh1 | Inhibition at 1-10 µM |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of biochemical and structural biology techniques. Detailed protocols for two key experiments are provided below.
In Vitro APC/C Ubiquitination Assay
This assay reconstitutes the ubiquitination of an APC/C substrate in a test tube to measure the inhibitory effect of this compound.
Materials:
-
Purified recombinant APC/C complex
-
Purified recombinant Cdh1
-
Purified recombinant E1 ubiquitin-activating enzyme (e.g., UBA1)
-
Purified recombinant E2 ubiquitin-conjugating enzymes (e.g., UbcH10 and UBE2S)
-
Purified recombinant ubiquitin
-
ATP solution (10 mM)
-
35S-labeled or fluorescently-labeled N-terminal fragment of Cyclin B (substrate)
-
Purified recombinant wild-type or mutant this compound proteins
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.6 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 10 µL reaction mix contains:
-
Ubiquitination buffer
-
ATP (to a final concentration of 1 mM)
-
E1 enzyme (e.g., 100-200 nM)
-
E2 enzymes (e.g., UbcH10 at ~0.5-1.5 µM and UBE2S at ~1-2 µM)
-
Ubiquitin (e.g., 1-2 mg/mL)
-
Purified APC/C (e.g., 20-50 nM)
-
Purified Cdh1 (e.g., 100-200 nM)
-
-
Pre-incubation with Inhibitor: Add varying concentrations of wild-type or mutant this compound protein to the reaction mixtures. As a control, add buffer or a non-specific protein. Incubate on ice for 15-30 minutes to allow this compound to bind to the APC/C.
-
Initiation of Ubiquitination: Add the 35S-labeled or fluorescently-labeled Cyclin B substrate to initiate the reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Visualization: Dry the gel and expose it to a phosphor screen or scan the gel using a fluorescence scanner to visualize the ubiquitinated forms of Cyclin B, which will appear as a ladder of higher molecular weight bands.
-
Quantification: Quantify the amount of unmodified substrate remaining at each time point and for each this compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of this compound and APC/C
This technique is used to demonstrate the physical interaction between this compound and the APC/C in a cellular context.
Materials:
-
Cell culture plates with cells expressing tagged versions of this compound or APC/C subunits (e.g., Myc-EMI1)
-
Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the tagged protein (e.g., anti-Myc antibody)
-
Control IgG antibody from the same species as the primary antibody
-
Protein A/G-coupled agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer or low pH glycine buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Antibodies against APC/C subunits (e.g., anti-Cdc27) and this compound for detection
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and discard them.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Myc) or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against APC/C subunits and this compound to detect the co-immunoprecipitated proteins.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection for the APC/C-EMI1 Complex
This protocol outlines the general steps for preparing the APC/C-EMI1 complex for structural determination by cryo-EM.
Materials:
-
Purified, concentrated APC/C-EMI1 complex (e.g., 1-3 mg/mL) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT)
-
Glow-discharged cryo-EM grids (e.g., C-flat or Quantifoil)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Cryo-transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector
Procedure:
-
Complex Formation: Incubate purified APC/C and a molar excess of purified this compound to form the complex. The complex can be further purified by size-exclusion chromatography to ensure homogeneity.
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.
-
In a temperature and humidity-controlled environment, apply 3-4 µL of the purified APC/C-EMI1 complex to the grid.
-
Blot the grid with filter paper to create a thin film of the sample.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
-
Cryo-EM Screening: Screen the frozen grids on a cryo-TEM to assess ice thickness and particle distribution.
-
Data Collection:
-
Transfer promising grids to a high-end cryo-TEM for automated data collection.
-
Collect a large dataset of movie frames of the particles at various tilt angles.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the movie frames.
-
Estimate the contrast transfer function (CTF).
-
Pick individual particles from the micrographs.
-
Perform 2D classification to remove junk particles and group particles into different views.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the APC/C-EMI1 complex.
-
Conclusion and Future Directions
This compound's multimodal inhibition of the APC/C complex provides a paradigm for the intricate regulation of key cellular processes. Its ability to simultaneously block substrate recruitment and directly interfere with the ubiquitination machinery underscores its efficiency as a molecular brake for the cell cycle. The detailed understanding of this mechanism, derived from biochemical assays and high-resolution structural studies, opens up new avenues for the rational design of small molecule inhibitors that target the APC/C. Such inhibitors could have significant therapeutic potential in oncology by selectively inducing cell cycle arrest or apoptosis in rapidly dividing cancer cells. Future research will likely focus on further dissecting the dynamic nature of the this compound-APC/C interaction and on developing novel therapeutic strategies that mimic this compound's potent and multifaceted inhibitory action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound switches from being a substrate to an inhibitor of APC/CCdh1 to start the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EM Structure of human APC/CCDH1-EMI1 reveals multimodal mechanism of E3 ligase shutdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stably binds and inhibits the anaphase-promoting complex/cyclosome as a pseudosubstrate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron microscopy structure of human APC/C(CDH1)-EMI1 reveals multimodal mechanism of E3 ligase shutdown - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Anaphase: An In-depth Technical Guide to EMI1's Role in Preventing Premature Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise orchestration of the cell cycle is paramount to maintaining genomic integrity. A critical control point is the metaphase-to-anaphase transition, governed by the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. Premature activation of the APC/C can lead to catastrophic errors in chromosome segregation. This technical guide provides a comprehensive overview of the Early Mitotic Inhibitor 1 (EMI1), a key negative regulator of the APC/C, and its crucial role in preventing premature anaphase entry. We will delve into the molecular mechanisms of this compound-mediated inhibition, its intricate regulation throughout the cell cycle, and the experimental methodologies used to elucidate its function. This guide is intended to be a valuable resource for researchers investigating cell cycle control and for professionals involved in the development of therapeutics targeting mitotic progression.
Introduction to this compound and the Anaphase-Promoting Complex/Cyclosome (APC/C)
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that targets key cell cycle proteins for degradation by the 26S proteasome, thereby driving the unidirectional progression through mitosis.[1][2] The activity of the APC/C is tightly regulated, primarily through its association with one of two co-activator proteins: Cdc20 and Cdh1. The APC/CCdc20 complex is active from prometaphase to anaphase, targeting substrates like securin and cyclin A for destruction to initiate sister chromatid separation. Subsequently, APC/CCdh1 maintains low cyclin-dependent kinase (CDK) activity during late mitosis and G1 phase.
Early Mitotic Inhibitor 1 (this compound) is a crucial protein that prevents the premature activation of the APC/C during S and G2 phases, ensuring that DNA replication is completed before the cell commits to mitosis.[3][4] this compound levels rise at the G1/S transition and it is degraded in early mitosis, allowing for the timely activation of the APC/C.[5] Dysregulation of this compound has been implicated in genomic instability and tumorigenesis, making it an attractive target for cancer therapy.
The Molecular Mechanism of this compound-Mediated APC/C Inhibition
This compound employs a multi-faceted strategy to inhibit the APC/C, acting as a pseudosubstrate inhibitor that physically obstructs the ubiquitination of bona fide substrates. This inhibition is primarily mediated by its C-terminal domain, which contains two key motifs: a D-box and a Zinc-Binding Region (ZBR).
-
D-box-mediated competition: The D-box of this compound mimics the destruction box found in many APC/C substrates. This allows this compound to bind to the substrate receptor sites on the APC/C co-activators, Cdc20 and Cdh1, thereby competitively inhibiting the binding of actual substrates like cyclin A and securin.
-
Zinc-Binding Region (ZBR) and Catalytic Inhibition: The ZBR of this compound directly interacts with the catalytic core of the APC/C, further preventing the ubiquitination process. This interaction is crucial for potent inhibition, and mutation of the ZBR can convert this compound from an inhibitor into an APC/C substrate.
The dual-inhibitory mechanism, targeting both substrate recognition and catalytic activity, makes this compound a highly effective inhibitor of the APC/C.
Regulation of this compound Throughout the Cell Cycle
The activity and stability of this compound are meticulously regulated to ensure its inhibitory function is restricted to the appropriate cell cycle phases. This regulation occurs at both the transcriptional and post-translational levels.
Transcriptional Regulation
The expression of this compound is induced at the G1/S transition by the E2F family of transcription factors. This ensures that as cells commit to DNA replication, the APC/C is simultaneously inhibited to allow the accumulation of S-phase and mitotic cyclins.
Post-Translational Regulation and Degradation
The degradation of this compound in early mitosis is a critical event that licenses the activation of the APC/C. This process is initiated by a cascade of phosphorylation events. Polo-like kinase 1 (Plk1) and Cyclin B/CDK1 phosphorylate this compound, creating a phosphodegron that is recognized by the SCFβ-TrCP E3 ubiquitin ligase complex. SCFβ-TrCP then polyubiquitinates this compound, targeting it for destruction by the proteasome. This degradation of this compound relieves the inhibition on the APC/C, allowing it to ubiquitinate its mitotic substrates and drive the cell into anaphase.
The following diagram illustrates the signaling pathway leading to this compound degradation:
References
- 1. This compound stably binds and inhibits the anaphase-promoting complex/cyclosome as a pseudosubstrate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound regulates the anaphase-promoting complex by a different mechanism than Mad2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a mitotic regulator that interacts with Cdc20 and inhibits the anaphase promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ensures timely mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Polo-like kinase in the degradation of early mitotic inhibitor 1, a regulator of the anaphase promoting complex/cyclosome - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Master Regulator: An In-depth Technical Guide to the Domains of the EMI1 Protein
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Functional Domains of the Early Mitotic Inhibitor 1 (EMI1) Protein.
This technical guide provides a detailed exploration of the structural and functional domains of the Early Mitotic Inhibitor 1 (this compound) protein, a pivotal regulator of the cell cycle. A thorough understanding of this compound's domains and its intricate interplay with the Anaphase-Promoting Complex/Cyclosome (APC/C) is paramount for developing novel therapeutic interventions targeting cell cycle dysregulation in various diseases, including cancer.
Introduction to this compound: The Guardian of the G1/S Transition
Early Mitotic Inhibitor 1 (this compound), also known as FBXO5, is a critical cell cycle protein that acts as a gatekeeper for entry into the DNA synthesis (S) phase. Its primary function is to inhibit the APC/C, a large E3 ubiquitin ligase that, in complex with its coactivator Cdh1 (APC/CCdh1), targets key proteins like cyclin A and geminin for destruction during the G1 phase. By preventing their degradation, this compound ensures their accumulation, a prerequisite for the initiation of DNA replication. The expression of this compound is tightly regulated, with its transcription being activated by the E2F transcription factor at the G1/S boundary. Given its crucial role, the misregulation of this compound can lead to genomic instability and is often implicated in tumorigenesis.[1]
The Architectural Blueprint: Core Domains of this compound
This compound's potent inhibitory function is a result of the coordinated action of its distinct structural domains. These domains engage in a multi-pronged approach to neutralize the APC/C, highlighting a sophisticated mechanism of molecular regulation. The key domains include an N-terminal KEN box, a central F-box, and a C-terminal inhibitory region comprising a Destruction box (D-box), a Zinc-Binding Region (ZBR), a linker, and a C-terminal tail.[2][3]
The N-Terminal Domain: A KEN Box for Enhanced Targeting
The N-terminal region of this compound harbors a "KEN box" motif. While this domain does not independently bind to the APC/C, it is thought to interact with the KEN-box receptor on Cdh1. This interaction likely enhances the overall avidity of this compound for the APC/CCdh1 complex and may also serve to competitively exclude other KEN box-containing substrates from accessing the ligase.[2]
The F-Box Domain: A Link to the SCF Complex
As its alternative name FBXO5 suggests, this compound contains a central F-box domain. F-box motifs are typically involved in recruiting substrates to the Skp1-Cullin-F-box (SCF) family of E3 ubiquitin ligases. However, a direct role for the F-box domain of this compound in the inhibition of the APC/C has not been definitively established.[4]
The C-Terminal Inhibitory Region: A Multi-Modal Inhibition Strategy
The powerhouse of this compound's inhibitory activity resides in its C-terminal domain. This region employs a synergistic, multi-modal strategy to completely shut down APC/C function.
-
Destruction Box (D-box): this compound contains a canonical RxxL D-box motif that functions as a pseudosubstrate. It competitively binds to the D-box receptor site on Cdh1 and the APC/C subunit APC10, effectively blocking the recruitment of legitimate APC/C substrates.
-
Zinc-Binding Region (ZBR): This highly conserved, cysteine-rich domain is indispensable for robust APC/C inhibition. The ZBR physically obstructs the interaction between the E2 ubiquitin-conjugating enzyme UBE2C (UBCH10) and the RING domain of the APC/C subunit APC11, thereby preventing the transfer of ubiquitin.
-
Linker and C-terminal Tail: These intrinsically disordered regions are critical for fine-tuning the inhibitory process. The C-terminal tail of this compound bears a striking resemblance to a region on the E2 enzyme UBE2S and competes for the same binding site on the APC/C. This competition specifically blocks UBE2S-mediated ubiquitin chain elongation, a key step in substrate degradation.
Quantitative Insights into this compound Function
The activity of this compound is exquisitely sensitive to its concentration, demonstrating a fascinating molecular switch from being a substrate to an inhibitor of the APC/C.
Table 1: Concentration-Dependent Dual Role of this compound
| This compound Concentration | Observed Activity | Reference(s) |
| 23 nM | Acts as a substrate of APC/CCdh1 and is ubiquitinated | |
| 2.9 µM | Functions as a potent inhibitor of APC/CCdh1 |
Table 2: Inhibitory Potency of this compound and the Impact of ZBR Mutation
| This compound Variant | Inhibitory Concentration (IC50) | Reference(s) |
| Wild-Type this compound | ~0.5 µM | |
| ZBR Mutant (C401S) | ~4–8 µM |
Table 3: Apparent Binding Affinity of this compound for APC/C
| This compound Complex | Apparent Ki | Reference(s) |
| This compound-SKP1 | ≤2.5 nM |
The this compound-APC/C Signaling Axis: A Bistable Switch for Cell Cycle Commitment
The interplay between this compound and the APC/C establishes a dual-negative feedback loop, creating a bistable switch that drives irreversible entry into the cell cycle. In the G1 phase, low concentrations of this compound are targeted for degradation by active APC/CCdh1. As cells approach the G1/S transition, E2F-driven transcription elevates this compound levels. Upon reaching a critical concentration threshold, this compound's function switches from that of a substrate to a potent inhibitor, leading to the stabilization of key S-phase promoting factors.
Experimental Cornerstones: Protocols for Studying this compound Domains
This section details key experimental procedures for investigating the domains of this compound and their functional interactions with the APC/C.
In Vitro Ubiquitination Assay
This assay is fundamental for determining whether a protein is a substrate for an E3 ligase and for quantifying the inhibitory potential of molecules like this compound.
Protocol:
-
Reaction Mix Preparation: In a microcentrifuge tube on ice, combine the following components in a suitable reaction buffer (e.g., 25 mM Tris-HCl pH 7.6, 5 mM MgCl2, 100 mM NaCl, 1 µM DTT, 2 mM ATP): E1 activating enzyme, E2 conjugating enzyme(s) (UBE2C and/or UBE2S), ubiquitin, a substrate (e.g., a fluorescently-labeled N-terminal fragment of Cyclin B), and the purified this compound protein or domain of interest at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding the purified APC/CCdh1 complex. Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding 2x SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using antibodies against the substrate or ubiquitin, or by fluorescence scanning if a labeled substrate was used. The formation of a polyubiquitin ladder on the substrate indicates E3 ligase activity, while a reduction in this ladder in the presence of this compound demonstrates its inhibitory function.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to validate protein-protein interactions within a cellular context.
References
- 1. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of apo-APC/C and APC/CCDH1:this compound complexes provide insights into APC/C regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Measuring EMI1 Protein Levels in Cell Lysates: A Detailed Guide for Researchers
Application Notes
Introduction
Early Mitotic Inhibitor 1 (EMI1), also known as F-box only protein 5 (FBXO5), is a critical regulator of the cell cycle. Its primary function is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This inhibition is essential for the proper timing of mitotic entry and to prevent DNA re-replication, thereby ensuring genomic stability. Dysregulation of this compound has been implicated in various human diseases, particularly in oncology. Overexpression of this compound is frequently observed in a variety of solid tumors and is often associated with poor patient prognosis, making it a compelling target for drug development and a crucial biomarker for cancer research.
These application notes provide detailed protocols for the accurate and reproducible measurement of this compound protein levels in cell lysates using three common laboratory techniques: Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry.
Target Audience
These protocols are designed for researchers, scientists, and drug development professionals in academic, clinical, and industrial settings who are investigating the role of this compound in cell biology, disease pathogenesis, and as a potential therapeutic target.
Data Presentation: Quantitative Analysis of this compound Protein Levels
The following table summarizes representative quantitative data on this compound protein levels in various cancer cell lines compared to normal counterparts. It is important to note that absolute protein concentrations can vary depending on the specific experimental conditions, quantification methods, and antibodies used. The data presented here is a synthesis of information from various proteomics databases and literature, intended to provide a comparative overview.
| Cell Line | Cancer Type | This compound Protein Level (Normalized Abundance/Fold Change) | Reference |
| MCF-7 | Breast Cancer | High | [1] |
| MDA-MB-231 | Breast Cancer | High | [2] |
| HeLa | Cervical Cancer | High | [3] |
| A549 | Lung Cancer | High | [2] |
| HCT116 | Colon Cancer | High | [2] |
| MCF10A | Normal Breast Epithelial | Low | |
| NHDF | Normal Human Dermal Fibroblasts | Low |
Note: The "High" and "Low" designations are relative and based on qualitative and semi-quantitative data from the cited sources. For precise quantification, it is recommended to perform the detailed protocols below and establish internal standards.
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams have been generated.
Experimental Protocols
Protocol 1: Western Blotting for this compound Detection and Quantification
Objective: To qualitatively detect and semi-quantitatively measure the relative levels of this compound protein in cell lysates.
Materials:
-
Cell Lines: Your cell lines of interest (e.g., MCF-7, HeLa, and a normal cell line for comparison).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer: PVDF membrane, methanol, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-EMI1/FBXO5 antibody (validated for Western blotting, refer to manufacturer's datasheet for recommended dilution, e.g., 1:1000).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (depending on the primary antibody host), diluted in blocking buffer (e.g., 1:5000).
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-tubulin antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Instrumentation: Electrophoresis apparatus, power supply, wet or semi-dry transfer system, imaging system (e.g., chemiluminescence imager).
Procedure:
-
Cell Lysate Preparation: a. Culture cells to 70-80% confluency. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Add ice-cold RIPA buffer with inhibitors to the dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (cell lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: a. Mix a calculated volume of cell lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel (e.g., 10% acrylamide). b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-EMI1 antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Repeat steps 5b-5e for the loading control antibody.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Perform densitometric analysis of the bands corresponding to this compound and the loading control. Normalize the this compound signal to the loading control signal to determine relative protein levels.
Protocol 2: Sandwich ELISA for this compound Quantification
Objective: To quantitatively measure the concentration of this compound protein in cell lysates.
Materials:
-
This compound ELISA Kit: A commercially available sandwich ELISA kit specific for human this compound/FBXO5. Ensure the kit is validated for use with cell lysates.
-
Cell Lysates: Prepared as described in the Western blotting protocol.
-
Microplate Reader: Capable of measuring absorbance at the wavelength specified in the ELISA kit protocol.
-
Wash Buffer, Substrate, and Stop Solution: Typically provided in the ELISA kit.
Procedure:
-
Reagent Preparation: a. Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. b. Dilute the cell lysates to a concentration within the detection range of the assay. This may require optimization.
-
Assay Procedure (example): a. Add the capture antibody to the wells of the microplate and incubate. b. Wash the wells with wash buffer. c. Block the wells to prevent non-specific binding. d. Add the prepared standards and cell lysate samples to the wells and incubate. e. Wash the wells. f. Add the detection antibody and incubate. g. Wash the wells. h. Add the enzyme-conjugated secondary antibody and incubate. i. Wash the wells. j. Add the substrate and incubate for color development. k. Add the stop solution to terminate the reaction.
-
Data Acquisition and Analysis: a. Immediately read the absorbance of each well using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Use the standard curve to determine the concentration of this compound in the cell lysate samples.
Protocol 3: Mass Spectrometry for this compound Identification and Quantification
Objective: To identify and quantify this compound protein in cell lysates with high sensitivity and specificity, often as part of a larger proteomic analysis.
Materials:
-
Cell Lysates: Prepared as described in the Western blotting protocol, but with careful consideration to avoid detergents that interfere with mass spectrometry (or include a detergent removal step). A common lysis buffer for mass spectrometry is urea-based.
-
Digestion Enzyme: Sequencing-grade trypsin.
-
Reagents for Reduction and Alkylation: Dithiothreitol (DTT) and iodoacetamide (IAA).
-
Desalting Columns: C18 spin columns.
-
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system (nanoLC-MS/MS).
-
Proteomics Software: For data analysis, peptide identification, and protein quantification (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Sample Preparation and Digestion: a. Denature the proteins in the cell lysate. b. Reduce the disulfide bonds with DTT. c. Alkylate the cysteine residues with IAA. d. Digest the proteins into peptides overnight with trypsin.
-
Peptide Desalting: a. Acidify the peptide mixture. b. Desalt the peptides using C18 spin columns to remove salts and other contaminants. c. Dry the purified peptides.
-
LC-MS/MS Analysis: a. Reconstitute the peptides in a suitable solvent. b. Inject the peptides into the nanoLC-MS/MS system. c. Separate the peptides by reverse-phase chromatography. d. Analyze the eluting peptides by the mass spectrometer, which will acquire MS and MS/MS spectra.
-
Data Analysis: a. Use proteomics software to search the acquired MS/MS spectra against a human protein database to identify peptides. b. Assign the identified peptides to their corresponding proteins, including this compound/FBXO5. c. Quantify the relative or absolute abundance of this compound using label-free (e.g., spectral counting, intensity-based) or label-based (e.g., TMT, SILAC) quantification methods.
Conclusion
The choice of method for measuring this compound levels will depend on the specific research question, available resources, and the desired level of quantification. Western blotting is a robust and widely accessible technique for semi-quantitative analysis. ELISA provides a more quantitative measure of protein concentration, while mass spectrometry offers the highest sensitivity and specificity, enabling comprehensive proteomic profiling. By following these detailed protocols, researchers can obtain reliable and reproducible data on this compound expression, contributing to a deeper understanding of its role in cellular processes and disease.
References
Protocol for Immunoprecipitation of EMI1 Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation (IP) of the Early Mitotic Inhibitor 1 (EMI1) protein, also known as F-box only protein 5 (FBXO5). This protocol is intended to serve as a comprehensive guide for the specific isolation of this compound and its interacting partners from cellular lysates.
Introduction
Early Mitotic Inhibitor 1 (this compound) is a critical regulator of the cell cycle, primarily functioning to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[1][2][3] By inhibiting the APC/C, this compound prevents the premature degradation of mitotic cyclins, ensuring proper timing of entry into mitosis.[1] Given its crucial role in cell cycle progression, altered expression or function of this compound has been implicated in cancer.[4] Immunoprecipitation is a powerful technique to isolate this compound and its binding partners to study its function, regulation, and role in various cellular pathways.
Data Presentation
Table 1: Recommended Reagent Compositions
| Reagent | Composition | Notes |
| Lysis Buffer (RIPA) | 25 mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS | A stringent buffer suitable for disrupting the nuclear membrane. Protease and phosphatase inhibitors should be added fresh. |
| Lysis Buffer (Non-denaturing) | 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA | A milder buffer that can preserve protein-protein interactions. Add fresh protease and phosphatase inhibitors. |
| Wash Buffer (Stringent) | 10 mM Tris pH 7.4, 1 mM EDTA, 1 mM EGTA pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.2 mM sodium orthovanadate | Use for stringent washes to minimize non-specific binding. |
| Wash Buffer (Less Stringent) | Phosphate Buffered Saline (PBS) | For less stringent washing conditions. |
| Elution Buffer (Denaturing) | 2x Laemmli sample buffer | This will elute the protein of interest along with the antibody. |
| Elution Buffer (Non-denaturing) | 0.1-0.2 M Glycine, pH 2.0-3.0 | Gently elutes the protein, allowing for the potential reuse of beads. The eluate must be immediately neutralized. |
| Urea Elution Buffer | 6-8 M Urea, 20 mM Tris pH 7.5, 100 mM NaCl | Suitable for mass spectrometry analysis as it denatures proteins. |
Table 2: Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate Protein Concentration | 1-3 mg/mL | The optimal concentration may vary depending on this compound expression levels. |
| Primary Antibody Concentration | 2-10 µg per 500 µL lysate | Titration is recommended to determine the optimal antibody concentration. |
| Protein A/G Bead Slurry | 20-50 µL of 50% slurry per IP reaction | The choice between Protein A, G, or A/G depends on the antibody isotype and origin. |
| Incubation with Antibody | 2-4 hours or overnight at 4°C | Overnight incubation may increase yield but also potentially background. |
| Incubation with Beads | 1 hour or overnight at 4°C | |
| Number of Washes | 3-5 times | |
| Elution Volume | 20-50 µL |
Experimental Protocols
This protocol outlines the steps for the immunoprecipitation of this compound from cell lysates. It is recommended to perform all steps on ice or at 4°C to minimize protein degradation.
Preparation of Cell Lysate
-
Culture and harvest cells according to standard laboratory procedures. For adherent cells, wash twice with ice-cold PBS before scraping. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA or a non-denaturing buffer) to the cell pellet (approximately 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA). Dilute the lysate to a final concentration of 1-3 mg/mL with lysis buffer.
Pre-clearing the Lysate (Optional but Recommended)
-
Add 20-50 µL of a 50% slurry of Protein A/G agarose or magnetic beads to 1 mL of cell lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (e.g., 2,000 x g for 1 minute) or by using a magnetic rack.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.
Immunoprecipitation
-
Add the appropriate amount of anti-EMI1 primary antibody (typically 2-10 µg) to the pre-cleared lysate. As a negative control, use a non-specific IgG from the same host species as the primary antibody.
-
Incubate the lysate-antibody mixture with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-50 µL of a 50% slurry of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1 hour or overnight at 4°C to allow the beads to capture the antibody-antigen complex.
Washing
-
Pellet the beads by centrifugation or using a magnetic rack. Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold wash buffer (either stringent or less stringent).
-
Invert the tube several times to wash the beads.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash steps 3-5 times. After the final wash, carefully remove all residual wash buffer.
Elution
Choose one of the following elution methods based on your downstream application:
-
Denaturing Elution (for SDS-PAGE and Western Blotting):
-
Resuspend the washed beads in 20-50 µL of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5 minutes to dissociate the immunocomplex from the beads.
-
Centrifuge at high speed (e.g., 13,000 x g) for 1 minute.
-
The supernatant contains the eluted this compound protein and is ready for loading onto an SDS-PAGE gel.
-
-
Non-denaturing Elution (for functional assays or mass spectrometry):
-
Resuspend the washed beads in 40-50 µL of glycine elution buffer (0.1-0.2 M glycine, pH 2.0-3.0).
-
Incubate at room temperature for 10 minutes with frequent agitation.
-
Centrifuge at high speed to pellet the beads.
-
Carefully transfer the supernatant containing the eluted protein to a new tube and immediately neutralize the pH by adding an equal volume of Tris-HCl, pH 8.0-8.5.
-
Mandatory Visualization
This compound Signaling Pathway
This compound plays a pivotal role in cell cycle regulation by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C). The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, is an E3 ubiquitin ligase that targets key mitotic proteins for degradation, including cyclins A and B. By binding to the APC/C, this compound prevents the ubiquitination and subsequent degradation of these substrates, thereby ensuring their accumulation during S and G2 phases and facilitating mitotic entry. The activity and stability of this compound are themselves regulated by phosphorylation by kinases such as Plk1 and CDKs, which can mark it for degradation.
Caption: this compound signaling pathway in cell cycle regulation.
Experimental Workflow for Immunoprecipitation of this compound
The following diagram illustrates the key steps involved in the immunoprecipitation of the this compound protein.
Caption: Workflow for this compound protein immunoprecipitation.
References
- 1. Early Mitotic Inhibitor 1 - Wikipedia [en.wikipedia.org]
- 2. This compound regulates the anaphase-promoting complex by a different mechanism than Mad2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a mitotic regulator that interacts with Cdc20 and inhibits the anaphase promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Application Notes and Protocols for Studying EMI1-APC/C Interaction In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting key regulatory proteins for proteasomal degradation.[1][2] Its activity is tightly regulated, in part by the Early Mitotic Inhibitor 1 (EMI1), which acts as a potent pseudosubstrate inhibitor of the APC/C, particularly during the S and G2 phases, thereby preventing premature entry into mitosis.[3][4][5] The interaction between this compound and the APC/C is a critical control point in the cell cycle and a potential target for therapeutic intervention. Understanding the molecular details of this interaction is paramount for elucidating cell cycle control mechanisms and for the development of novel anti-cancer drugs.
These application notes provide a detailed overview of key in vitro techniques to study the this compound-APC/C interaction, including co-immunoprecipitation, GST pull-down assays, in vitro ubiquitination assays, and isothermal titration calorimetry. Detailed protocols, quantitative data summaries, and visual workflows are provided to guide researchers in their investigation of this pivotal protein-protein interaction.
Signaling Pathway
The interaction between this compound and the APC/C is a cornerstone of cell cycle regulation. During the S and G2 phases, this compound binds to the APC/C, primarily through its C-terminal domain, which contains a D-box, a zinc-binding region (ZBR), and a C-terminal tail. This binding event inhibits the APC/C's ability to ubiquitinate its substrates, such as cyclin B, thereby allowing their accumulation and progression through the cell cycle. This compound functions as a pseudosubstrate inhibitor, competing with other APC/C substrates for binding. Interestingly, this compound itself can be a substrate for the APC/C under certain conditions, highlighting a complex feedback mechanism.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies of the this compound-APC/C interaction. This data is essential for experimental design and interpretation.
| Parameter | Value | Technique | Organism/System | Reference |
| Binding Affinity (Ki) | ||||
| This compound-SKP1 vs. APC/CCDH1 | ≤2.5 nM | Enzyme Assay | Human (recombinant) | |
| In Vitro Ubiquitination Assays | ||||
| This compound concentration (as substrate) | 23 nM | In vitro ubiquitination | Human (recombinant) | |
| This compound concentration (as inhibitor) | 2.9 µM | In vitro ubiquitination | Human (recombinant) | |
| Wild-type this compound (inhibition) | ~0.5 µM | In vitro ubiquitination | Human (recombinant) | |
| ZBR mutant this compound (inhibition) | ~4–8 µM | In vitro ubiquitination | Human (recombinant) | |
| Isothermal Titration Calorimetry (ITC) | ||||
| Typical Cell Concentration | 5-50 µM | ITC | General | |
| Typical Syringe Concentration | 50-500 µM | ITC | General |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Endogenous this compound and APC/C
This protocol describes the immunoprecipitation of a target protein ("bait") to pull down its interacting partners ("prey") from a cell lysate.
Workflow:
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against this compound or an APC/C subunit (e.g., APC3/Cdc27)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Cell Lysis: Harvest cells and lyse them on ice for 30 minutes in cell lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube and add protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and expected prey proteins.
GST Pull-Down Assay
This in vitro technique uses a GST-tagged "bait" protein to capture interacting "prey" proteins from a cell lysate or a solution of purified proteins.
Workflow:
Materials:
-
Purified GST-tagged this compound (bait)
-
Glutathione-agarose beads
-
Cell lysate containing APC/C or purified APC/C (prey)
-
Binding buffer (e.g., PBS with 1 mM DTT and protease inhibitors)
-
Wash buffer (e.g., Binding buffer with 0.1% Triton X-100)
-
Elution buffer (e.g., Binding buffer with 10-50 mM reduced glutathione)
Protocol:
-
Bait Immobilization: Incubate purified GST-EMI1 with glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads 3 times with binding buffer to remove unbound bait protein.
-
Binding: Add the cell lysate or purified APC/C to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by incubating the beads with elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for APC/C subunits.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of the APC/C and its inhibition by this compound.
Materials:
-
Highly purified and concentrated this compound and APC/C
-
Identical, well-matched buffer for both proteins (critical to minimize heats of dilution)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation: Dialyze both this compound and APC/C extensively against the same buffer. Degas the solutions immediately before use.
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Loading: Load one protein (e.g., APC/C) into the sample cell and the other (e.g., this compound) into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the syringe solution into the sample cell.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the two proteins. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). Entropy (ΔS) can then be calculated.
Conclusion
The study of the this compound-APC/C interaction is fundamental to understanding cell cycle control. The in vitro techniques detailed in these application notes provide a robust toolkit for researchers to dissect the molecular mechanisms governing this interaction. From confirming the interaction in a cellular context with co-immunoprecipitation to quantifying the binding thermodynamics with isothermal titration calorimetry, these methods offer complementary insights. Careful execution of these protocols will enable the detailed characterization of the this compound-APC/C interface, paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target.
References
- 1. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound stably binds and inhibits the anaphase-promoting complex/cyclosome as a pseudosubstrate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound switches from being a substrate to an inhibitor of APC/CCdh1 to start the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound stably binds and inhibits the anaphase-promoting complex/cyclosome as a pseudosubstrate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of siRNA for EMI1 Knockdown Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting EMI1 (Early Mitotic Inhibitor 1) knockdown experiments using small interfering RNA (siRNA). It is intended for researchers, scientists, and drug development professionals investigating the roles of this compound in cell cycle regulation, genome integrity, and its potential as a therapeutic target in cancer.
Introduction
Early Mitotic Inhibitor 1 (this compound), also known as FBXO5, is a critical regulator of the cell cycle.[1] It functions primarily as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that targets numerous cell cycle proteins for degradation.[1][2] By inhibiting the APC/C, this compound ensures the stability of crucial proteins like cyclin A and geminin during the S and G2 phases, thereby preventing premature entry into mitosis and DNA rereplication.[3] Dysregulation of this compound has been implicated in genomic instability and tumorigenesis, making it an attractive target for cancer therapy research. siRNA-mediated knockdown is a powerful tool to study the functional consequences of this compound depletion.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound siRNA knockdown in different cancer cell lines.
Table 1: this compound Knockdown Efficiency
| Cell Line | siRNA Concentration | Transfection Reagent | Time Post-Transfection (hr) | mRNA Knockdown Efficiency (%) | Protein Knockdown Efficiency (%) | Reference |
| MDA-MB-231 (Breast Cancer) | Not Specified | Lentivirus-mediated shRNA | Not Specified | >75% | >50% | |
| SUM149PT (Breast Cancer) | Not Specified | Lentivirus-mediated shRNA | Not Specified | >75% | >50% | |
| HeLa (Cervical Cancer) | 10 nM | Not Specified | 24 | ~90% (KRT7 gene, example) | Not Specified | |
| Various Cancer Cell Lines | Not Specified | Not Specified | Not Specified | Not Specified | Significant reduction |
Table 2: Effects of this compound Knockdown on Cell Cycle and Proliferation
| Cell Line | Observation | Quantitative Change | Reference |
| Various Cancer Cell Lines (Head and neck, lung, breast, colon, glioma, osteosarcoma) | Induction of polyploidy and enlarged nuclei | Not specified | |
| HFL III (Normal Fibroblast) | Increased G2/M population | Not specified | |
| Ho-1-U-1 (Head and Neck Cancer) | Suppression of cell proliferation | Significant (p < 0.05) | |
| MDA-MB-231 (Breast Cancer) | Decreased cell viability | OD value reduced from 0.980 to 0.561 | |
| MDA-MB-231 (Breast Cancer) | Reduced cell migration | <50% transfer rate in Transwell assay |
Table 3: Impact of this compound Knockdown on Protein Levels and Apoptosis
| Cell Line | Condition | Downstream Effect | Quantitative Change | Reference |
| HeLa | This compound RNAi | Decreased levels of Cyclin A, Cyclin B1, Geminin, Cdc20 | Not specified | |
| p21-/- HCT116 | This compound siRNA + Irradiation | Degradation of Cyclin A2 and B1 | Not specified | |
| Cancer Cell Lines | This compound siRNA + Doxorubicin | Increased apoptotic cells | Not specified |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the central role of this compound in regulating the APC/C and its downstream targets, which are critical for cell cycle progression.
Caption: this compound signaling pathway in cell cycle regulation.
Experimental Workflow for this compound Knockdown
This diagram outlines the general workflow for an experiment involving siRNA-mediated knockdown of this compound.
Caption: General experimental workflow for this compound knockdown.
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol provides a general guideline for transfecting mammalian cells with siRNA targeting this compound. Optimization may be required for specific cell lines.
Materials:
-
Target cells (e.g., HeLa, MDA-MB-231)
-
Complete growth medium (with 10% FBS, without antibiotics)
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting this compound (validated sequences recommended)
-
Non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX, siPORT NeoFX)
-
6-well tissue culture plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Solution A: In an RNase-free tube, dilute 20-80 pmol of this compound siRNA or control siRNA into 100 µL of serum-free medium.
-
Solution B: In a separate RNase-free tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Overlay the 1 mL mixture onto the washed cells.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of complete growth medium (containing 20% FBS) without removing the transfection mixture.
-
Alternatively, replace the transfection medium with fresh complete growth medium.
-
Incubate the cells for 24-72 hours before proceeding to downstream analysis. The optimal time should be determined empirically.
-
Protocol 2: Western Blot Analysis of this compound and Downstream Targets
This protocol is for analyzing protein levels of this compound, Cyclin A, Cyclin B, and Geminin following this compound knockdown.
Materials:
-
Transfected and control cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EMI1, anti-Cyclin A, anti-Cyclin B, anti-Geminin, and a loading control like anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer per well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells after this compound knockdown using propidium iodide (PI) staining.
Materials:
-
Transfected and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, including the culture medium to collect any floating cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 200 µL of PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content. Look for an increase in the >4N population as an indicator of polyploidy.
-
Conclusion
The knockdown of this compound using siRNA is a valuable technique for investigating its role in cell cycle control and its potential as a therapeutic target. The protocols and data presented here provide a framework for designing and executing successful this compound knockdown experiments. Researchers should note that the specific outcomes of this compound depletion can be cell-type dependent, and therefore, careful optimization and validation are crucial for interpreting the results accurately.
References
Application Notes and Protocols for Studying EMI1 Expression via Cell Synchronization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early Mitotic Inhibitor 1 (EMI1) is a critical regulator of the cell cycle, primarily functioning as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2] The expression of this compound is tightly regulated throughout the cell cycle; its transcription is induced at the G1/S transition, leading to its accumulation through the S and G2 phases.[3][4] This accumulation is essential to inactivate the APC/C, allowing for the buildup of key mitotic proteins like Cyclin A and Geminin, thereby preventing premature entry into anaphase and DNA rereplication.[4] Given its phase-specific expression and function, studying this compound requires cell populations enriched at specific stages of the cell cycle.
Cell synchronization is a technique used to bring cultured cells from different phases of the cell cycle to the same stage. This allows for the collection of population-wide data to study cycle-dependent events, which would be challenging with asynchronous cell populations where only a small fraction of cells are in the desired phase. This document provides detailed protocols for several common methods of cell synchronization to facilitate the study of this compound expression and function.
Methods for Cell Synchronization
The choice of synchronization method depends on the desired cell cycle phase, the cell type, and the downstream application. Methods are broadly categorized as physical fractionation and chemical blockade. This guide focuses on the more common chemical blockade methods, which use reversible inhibitors to arrest cells at specific checkpoints.
G1 Phase Arrest
a) Serum Starvation
-
Principle: Most non-transformed cell lines require growth factors present in serum to proliferate. Removing serum from the culture medium causes cells to exit the cell cycle and enter a quiescent state (G0) or arrest in the G1 phase. This method is cost-effective but may not be suitable for all cell lines, as some may undergo apoptosis.
-
Suitability for this compound Studies: Ideal for studying the induction of this compound expression as cells are released from G1 arrest and enter the S phase.
b) Contact Inhibition
-
Principle: When normal cells are grown to a high density, they cease to proliferate due to cell-to-cell contact, a phenomenon known as contact inhibition, which arrests them in the G1 phase. This method is less perturbing than chemical treatments but is not effective for transformed or cancer cell lines that have lost this property.
-
Suitability for this compound Studies: Useful for studying this compound in non-transformed cell lines as they re-enter the cell cycle after being replated at a lower density.
c) CDK4/6 Inhibitors (e.g., Palbociclib)
-
Principle: Small molecule inhibitors that specifically target Cyclin-Dependent Kinases 4 and 6 (CDK4/6) can effectively arrest cells in the G1 phase before the restriction point. This method is often more specific and less cytotoxic than serum starvation for many cancer cell lines.
-
Suitability for this compound Studies: Provides a highly synchronized G1 population for precise studies of the G1/S transition and the onset of this compound expression.
G1/S Boundary and S Phase Arrest
a) Double Thymidine Block
-
Principle: Thymidine is a DNA precursor. An excess of thymidine inhibits the enzyme ribonucleotide reductase, leading to a depletion of the dCTP pool and stalling DNA synthesis, thereby arresting cells at the G1/S boundary or in early S phase. A double block protocol enhances the synchronization efficiency.
-
Suitability for this compound Studies: Excellent for synchronizing cells at the point of this compound induction. Collecting cells at various time points after release allows for the analysis of this compound accumulation through the S and G2 phases.
b) Hydroxyurea (HU)
-
Principle: Hydroxyurea also inhibits ribonucleotide reductase, blocking the conversion of ribonucleotides to deoxyribonucleotides and thus arresting cells at the G1/S border by halting DNA synthesis.
-
Suitability for this compound Studies: Similar to the thymidine block, this method is effective for studying the dynamics of this compound expression upon entry into S phase.
G2/M Phase and Mitotic Arrest
a) Nocodazole
-
Principle: Nocodazole is a microtubule-depolymerizing agent. It disrupts the formation of the mitotic spindle, which activates the spindle assembly checkpoint and arrests cells in prometaphase (a stage of mitosis).
-
Suitability for this compound Studies: Ideal for studying the degradation of this compound, which occurs in early mitosis. This method yields a high percentage of mitotic cells.
b) CDK1 Inhibitors (e.g., RO-3306)
-
Principle: CDK1 is the key kinase that drives entry into mitosis. A specific inhibitor like RO-3306 can be used to arrest cells at the G2/M boundary.
-
Suitability for this compound Studies: Useful for accumulating cells just before mitotic entry, allowing for the study of this compound levels at their peak in G2 and its subsequent degradation upon release from the block.
Data Presentation: Synchronization Efficiency
The efficiency of synchronization can vary between cell lines and protocols. It is crucial to validate the arrest point using flow cytometry. The following table summarizes typical efficiencies reported for various methods.
| Synchronization Method | Target Phase | Cell Line Example(s) | Typical Efficiency (% of cells in target phase) | Reference(s) |
| Serum Starvation (24-48h) | G0/G1 | Normal fibroblasts, epithelial cells | >90% | |
| Palbociclib (24h) | G1 | RPE1 | 70-80% (with 20-30% arrested cells) | |
| Double Thymidine Block | G1/S | HeLa, U2OS | High, allows synchronous progression | |
| Hydroxyurea | G1/S | U2OS | Efficiently arrests at G1/S boundary | |
| Nocodazole (16h) | G2/M | Human Pluripotent Stem Cells | >90% | |
| RO-3306 (24h) | G2 | RPE1 | High, arrests cells at G2/M boundary |
Experimental Workflows and Signaling
Diagram: General Cell Synchronization Workflow
Caption: A general workflow for cell synchronization experiments.
Diagram: this compound Regulation During the Cell Cycle
Caption: Simplified pathway of this compound regulation and function.
Experimental Protocols
Protocol 1: G1/S Synchronization using Double Thymidine Block
This protocol is effective for arresting cells at the G1/S transition, allowing for the study of events during S phase entry and progression.
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Thymidine solution (e.g., 100 mM stock in sterile water or PBS)
-
Sterile PBS or serum-free medium
Procedure:
-
Seed cells in culture dishes and grow until they reach 30-40% confluency.
-
First Block: Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.
-
Release: Remove the thymidine-containing medium. Wash the cells twice with a generous volume of pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate for 9-10 hours to allow cells to progress through the S, G2, and M phases.
-
Second Block: Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 14-16 hours. At this point, the majority of cells will be arrested at the G1/S boundary.
-
Final Release: To study progression from the G1/S boundary, remove the thymidine medium, wash twice with PBS, and add fresh complete medium.
-
Collect cells at T=0 (arrested) and at various time points after release (e.g., 2, 4, 6, 8 hours) for analysis of this compound expression.
Protocol 2: Mitotic Synchronization using Nocodazole
This protocol enriches the population of cells in mitosis, which is ideal for studying the degradation of this compound.
Materials:
-
Complete cell culture medium
-
Nocodazole solution (e.g., 10 mg/mL stock in DMSO)
-
Sterile PBS
Procedure:
-
Seed cells in culture dishes and grow to 50-60% confluency.
-
Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL. The optimal concentration and duration should be determined empirically for each cell line.
-
Incubate for 12-16 hours.
-
After incubation, mitotic cells, which are rounded and loosely attached, can be selectively harvested by gentle shaking of the culture dish (mitotic shake-off).
-
Collect the detached cells by centrifugation. These are your M-phase synchronized cells.
-
To study progression out of mitosis, wash the harvested cells with PBS and re-plate them in fresh, nocodazole-free medium. Collect cells at subsequent time points.
Protocol 3: Validation of Synchronization by Flow Cytometry
This is an essential step to confirm the effectiveness of any synchronization protocol.
Materials:
-
Collected cells (from asynchronous control and synchronized populations)
-
Ice-cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 40 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet by vortexing gently.
-
Fixation: While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet.
-
Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash once with PBS to remove residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes or at room temperature for 1 hour, protected from light.
-
Analyze the DNA content of the cells using a flow cytometer. G1 cells will have a 2N DNA content, and G2/M cells will have a 4N content. S phase cells will have a DNA content between 2N and 4N.
Protocol 4: Analysis of this compound Expression by Western Blot
Materials:
-
Cell lysates from synchronized populations
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cell pellets in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-EMI1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control like Actin or Tubulin.
Protocol 5: Analysis of this compound Localization by Immunofluorescence
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed and synchronize cells directly on sterile glass coverslips in a culture dish.
-
Fixation: At the desired time point, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 5-10 minutes.
-
Wash three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature to reduce nonspecific binding.
-
Primary Antibody Incubation: Dilute the primary anti-EMI1 antibody in antibody dilution buffer (e.g., 1% BSA in PBS) and apply to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply the fluorophore-conjugated secondary antibody (diluted in antibody dilution buffer) and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash once more with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Visualize the subcellular localization of this compound using a fluorescence or confocal microscope.
References
- 1. This compound is a mitotic regulator that i ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Examining the mechanistic relationship of APC/CCDH1 and its interphase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of EMI1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early Mitotic Inhibitor 1 (EMI1), also known as F-box only protein 5 (FBXO5), is a critical regulator of the cell cycle.[1][2][3][4][5] It plays a pivotal role in preventing premature entry into anaphase by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This inhibition is crucial for the proper timing of mitotic events and for maintaining genomic stability. Dysregulation of this compound expression has been implicated in various cancers, making it an important target for research and drug development. These application notes provide a detailed protocol for the immunofluorescent staining of this compound, enabling researchers to visualize its subcellular localization and quantify its expression levels.
Data Presentation
The following tables summarize key quantitative data for the immunofluorescence staining of this compound.
Table 1: Recommended Antibody Dilutions for Anti-EMI1 Immunofluorescence
| Antibody Vendor | Catalog Number | Host Species | Clonality | Recommended Dilution |
| Biotium | This compound/1176 | Mouse | Monoclonal | 0.5-1 µg/mL |
| Novus Biologicals | NBP1-55050 | Rabbit | Polyclonal | 1.0 µg/mL (for Western Blot, suggesting a starting point for IF) |
| Thermo Fisher Scientific | 38-5000 | Rabbit | Polyclonal | Starting concentration of 0.25 mg/mL provided; further dilution required. |
| Santa Cruz Biotechnology | Multiple | Mouse/Rabbit | Monoclonal/Polyclonal | Refer to specific product datasheet. |
Table 2: this compound Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Expression Level | Reference |
| MDA-MB-231 | Breast Cancer | High | |
| SUM149PT | Breast Cancer | High | |
| MCF-7 | Breast Cancer | High | |
| HCT116 | Colon Cancer | High | |
| T98G | Glioma | High | |
| SaOS-2 | Osteosarcoma | High | |
| HeLa | Cervical Cancer | High | |
| U2OS | Osteosarcoma | High |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The diagram below illustrates the role of this compound in the cell cycle. This compound inhibits the APC/C, preventing the degradation of key mitotic regulators like Cyclin A and Cyclin B. This ensures that the cell does not prematurely exit mitosis.
Caption: this compound inhibits the APC/C to allow mitotic progression.
Experimental Workflow for this compound Immunofluorescence
This workflow outlines the key steps for performing immunofluorescence staining of this compound.
Caption: A streamlined workflow for this compound immunofluorescence staining.
Experimental Protocols
Materials and Reagents
-
Cells: Adherent cell line of interest (e.g., HeLa, U2OS, MCF-7)
-
Coverslips: Sterile glass coverslips
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-EMI1 antibody (see Table 1 for options)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
Procedure
-
Cell Culture:
-
Plate cells onto sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells until they reach 60-80% confluency.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets like this compound.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer (5% BSA in PBS) to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-EMI1 primary antibody to its optimal concentration (see Table 1 for starting recommendations) in blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
This compound is expected to show nuclear and/or cytoplasmic localization, with a notable accumulation at the spindle poles in mitotic cells.
-
Image analysis software (e.g., ImageJ/Fiji) can be used to quantify fluorescence intensity.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low this compound expression in the chosen cell line. | Use a positive control cell line known to have high this compound expression (see Table 2). |
| Inefficient antibody penetration. | Optimize permeabilization time or Triton X-100 concentration (0.1-0.5%). | |
| Primary antibody concentration is too low. | Perform a titration of the primary antibody to determine the optimal concentration. | |
| High Background | Non-specific binding of primary or secondary antibodies. | Increase blocking time or use a different blocking agent (e.g., normal goat serum). Ensure the secondary antibody is specific to the primary antibody's host species. |
| Autofluorescence of cells or fixative. | Use fresh PFA solution. Include an unstained control to assess autofluorescence. | |
| Non-specific Staining | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Validate antibody specificity using siRNA-mediated knockdown of this compound. |
| Insufficient washing. | Increase the number and duration of washing steps. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an anti-fade mounting medium. Acquire images promptly after staining. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound switches from being a substrate to an inhibitor of APC/CCdh1 to start the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Committing to cell division may be clue to cancer cell growth | Center for Cancer Research [ccr.cancer.gov]
- 4. scbt.com [scbt.com]
- 5. This compound is a mitotic regulator that interacts with Cdc20 and inhibits the anaphase promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing EMI1 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of EMI1 inhibitors, primarily through siRNA-mediated knockdown, in cancer cell line research. The protocols outlined below detail methods to assess the phenotypic effects of this compound inhibition, including impact on cell viability, cell cycle progression, and apoptosis.
Introduction to this compound
Early Mitotic Inhibitor 1 (this compound) is a crucial cell cycle regulator that functions by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1][2] The APC/C, when active, targets key proteins like cyclin A and B for degradation, thereby controlling progression through mitosis.[1][3] this compound's primary role is to prevent the premature activation of the APC/C during S and G2 phases, ensuring genomic stability by preventing DNA rereplication.[1] In many cancer cells, this compound is overexpressed, contributing to uncontrolled proliferation. Inhibition of this compound has emerged as a potential therapeutic strategy to induce cell cycle arrest and enhance the efficacy of chemotherapeutic agents.
Mechanism of Action of this compound Inhibition
Inhibition of this compound, for instance through siRNA-mediated knockdown, leads to premature activation of the APC/C. This results in the untimely degradation of APC/C substrates such as cyclin A and geminin, which are essential for preventing rereplication. Consequently, cells undergo DNA rereplication, leading to polyploidy and the formation of giant nuclei. This genomic instability can trigger a DNA damage response and ultimately lead to cell cycle arrest or apoptosis. The depletion of this compound has been shown to sensitize cancer cells to various DNA-damaging agents and other anti-cancer drugs.
Data Presentation: Effects of this compound Depletion on Drug Sensitivity
The following table summarizes the observed changes in the half-maximal inhibitory concentration (IC50) of various chemotherapeutic agents in BRCA1-mutated MDA-MB-436 triple-negative breast cancer cells upon this compound depletion via siRNA. This data highlights the potential of this compound inhibition to overcome drug resistance.
| Drug | Target | IC50 (Control siRNA) | IC50 (this compound siRNA) | Outcome of this compound Depletion | Reference |
| Olaparib | PARP | < 1.25 µM | > 1.25 µM | Resistance | |
| Talazoparib | PARP | < 0.625 µM | > 0.625 µM | Resistance | |
| Cisplatin | DNA Cross-linking | ~2.5 µM | > 5 µM | Resistance | |
| CHK1 Inhibitor (SB218078) | CHK1 | ~1.25 µM | > 2.5 µM | Resistance | |
| MEK Inhibitor (Selumetinib) | MEK | ~5 µM | ~5 µM | Minor change in sensitivity |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound inhibition in cancer cell lines.
Protocol 1: siRNA-Mediated Knockdown of this compound
This protocol describes the transient knockdown of this compound expression in cancer cell lines using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
This compound-specific siRNA duplexes
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well to be transfected, dilute 25 pmol of siRNA (either control or this compound-specific) into 50 µL of Opti-MEM I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex mixture drop-wise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell line and the specific experimental endpoint.
-
Validation of Knockdown: After incubation, assess the efficiency of this compound knockdown by Western blotting or RT-qPCR.
Protocol 2: Cell Viability Assay (alamarBlue)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Transfected cells in a 96-well plate
-
alamarBlue HS Cell Viability Reagent
-
Complete cell culture medium
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Plating: 24 hours after the second transfection (if performing two rounds), plate the cells in a 96-well plate at a density of 2,500 cells/well.
-
Drug Treatment: 24 hours after plating, add the desired concentrations of the test compound (e.g., PARP inhibitor, doxorubicin) to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
Assay:
-
Add alamarBlue reagent to each well at a volume equal to 10% of the culture volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to detect the levels of specific proteins, such as this compound, Cyclin A, and Geminin, following this compound inhibition.
Materials:
-
Transfected cell pellets
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-EMI1, anti-Cyclin A, anti-Geminin, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in protein lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use β-Actin as a loading control to normalize protein levels.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Transfected cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the transfected cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding them drop-wise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use flow cytometry analysis software to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as any polyploid populations (>4N DNA content).
Protocol 5: Apoptosis Assay (Annexin V and PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Transfected and treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within 1 hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound inhibitors.
Caption: this compound signaling pathway and the effect of its inhibition.
Caption: Experimental workflow for assessing the effects of this compound inhibition.
Caption: Logical relationship of this compound inhibition and cellular outcomes.
References
- 1. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the Action of Early Mitotic Inhibitor 1 on the Anaphase-promoting Complex/Cyclosome by Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Applications of EMI1 Overexpression Plasmids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early Mitotic Inhibitor 1 (EMI1), also known as FBXO5, is a critical regulator of the cell cycle. Its primary function is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key cell cycle proteins for degradation. By inhibiting the APC/C, this compound ensures the proper timing of DNA replication and mitotic entry.[1] Aberrant overexpression of this compound is frequently observed in various solid tumors and is associated with poor patient prognosis.[2][3] This has positioned this compound as a potential therapeutic target and a subject of intense research in oncology.
These application notes provide an overview of the experimental applications of this compound overexpression plasmids, detailing their use in studying cell cycle regulation, tumorigenesis, and chromosomal instability. The accompanying protocols offer step-by-step guidance for key in vitro and in vivo experiments.
Data Presentation
In Vitro Effects of this compound Overexpression
| Experimental Assay | Cell Line | Key Findings with this compound Overexpression | Reference |
| Cell Cycle Analysis | p53-/- MEFs | Increased percentage of cells in S and G2/M phases. | [4] |
| p53-/- HCT116 | Promotion of tetraploidy. | [4] | |
| Anchorage-Independent Growth | Various Cancer Cell Lines | Increased number and size of colonies in soft agar. | |
| Apoptosis Assay | HeLa | May cause mitotic arrest and cell death in some contexts. | |
| Chromosomal Instability | HeLa | Increased incidence of anaphase bridges and lagging chromosomes. |
In Vivo Effects of this compound Overexpression in a Transgenic Mouse Model
| Parameter | Control Mice | This compound-Overexpressing Mice | Reference |
| Tumor Incidence | Lower | Higher | |
| Tumor Multiplicity | Lower | Higher | |
| Tumor Size | Smaller | Significantly larger | |
| Metastasis | Less frequent | More frequent | |
| Aneuploidy | Low | High |
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling in the Cell Cycle and Consequences of Overexpression.
Caption: General Experimental Workflow for Studying this compound Overexpression.
Experimental Protocols
Protocol 1: Generation of Stable Cell Lines with this compound Overexpression via Lentiviral Transduction
Objective: To create a stable cell line that constitutively overexpresses the this compound protein.
Materials:
-
HEK293T cells
-
Target cell line (e.g., HeLa, U2OS)
-
This compound overexpression plasmid (lentiviral vector)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
6-well and 10 cm tissue culture plates
-
0.45 µm syringe filter
Procedure:
Day 1: Seeding HEK293T Cells for Virus Production
-
Seed 5 x 10^6 HEK293T cells in a 10 cm plate in complete growth medium.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
Day 2: Transfection of HEK293T Cells
-
In a sterile tube, mix the this compound overexpression plasmid and packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
Day 3: Change of Medium
-
After 16-24 hours, carefully remove the medium containing the transfection complex and replace it with fresh, pre-warmed complete growth medium.
Day 4 & 5: Virus Harvest
-
At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral particles can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cells
-
Seed the target cell line in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
On the day of transduction, remove the medium and add the viral supernatant to the cells. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate at 37°C, 5% CO2 overnight.
Day 7 onwards: Selection of Stable Cells
-
Replace the virus-containing medium with fresh complete growth medium.
-
After 24-48 hours, begin selection by adding the appropriate concentration of puromycin (or other selection antibiotic) to the medium. This concentration should be predetermined by a kill curve.
-
Replace the selection medium every 2-3 days until single, resistant colonies are visible.
-
Expand the resistant colonies to establish a stable this compound-overexpressing cell line.
-
Confirm this compound overexpression by Western blotting or qPCR.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound overexpression on cell cycle distribution.
Materials:
-
Control and this compound-overexpressing cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 control and this compound-overexpressing cells by trypsinization.
-
Transfer the cells to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for long-term storage).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
Objective: To assess the transforming potential of this compound overexpression by measuring anchorage-independent growth.
Materials:
-
Control and this compound-overexpressing cells
-
2X DMEM with 20% FBS
-
Noble agar
-
6-well plates
-
Sterile water
-
Crystal violet staining solution
Procedure:
-
Prepare the bottom agar layer:
-
Melt 1% Noble agar in sterile water and cool to 40°C in a water bath.
-
Warm 2X DMEM with 20% FBS to 40°C.
-
Mix equal volumes of the 1% agar and 2X DMEM to create a 0.5% agar solution.
-
Pipette 1.5 mL of the 0.5% agar solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare the top agar layer with cells:
-
Melt 0.7% Noble agar and cool to 40°C.
-
Prepare a single-cell suspension of control and this compound-overexpressing cells in complete growth medium.
-
Mix the cell suspension with the 0.7% agar and 2X DMEM to achieve a final agar concentration of 0.35% and a cell density of 5,000 cells per well.
-
Carefully layer 1.5 mL of the cell-agar mixture on top of the solidified bottom agar layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C, 5% CO2 for 2-3 weeks.
-
Add 100 µL of complete growth medium to each well twice a week to prevent drying.
-
-
Staining and Quantification:
-
After 2-3 weeks, stain the colonies with 0.005% crystal violet solution for 1 hour.
-
Wash the wells with water.
-
Count the number of colonies in each well using a microscope.
-
Protocol 4: In Vivo Xenograft Tumor Growth Assay
Objective: To evaluate the effect of this compound overexpression on tumor formation and growth in an in vivo model.
Materials:
-
Control and this compound-overexpressing cancer cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Preparation:
-
Harvest control and this compound-overexpressing cells and resuspend them in sterile PBS or a PBS/Matrigel mixture. A typical injection volume is 100-200 µL containing 1-5 x 10^6 cells.
-
-
Subcutaneous Injection:
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Endpoint:
-
Continue monitoring until the tumors reach the predetermined endpoint (e.g., a specific size or when the mice show signs of distress), in accordance with institutional animal care and use guidelines.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors for histological analysis and assess for metastasis in other organs if applicable.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. All work with lentiviruses and animals must be conducted in accordance with institutional biosafety and animal care and use committee regulations.
References
- 1. This compound is needed to couple DNA replication with mitosis but does not regulate activation of the mitotic APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo overexpression of this compound promotes chromosome instability and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After EMI1 Depletion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Early mitotic inhibitor 1 (EMI1) is a crucial regulator of the cell cycle, primarily functioning as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[1][2][3][4] The APC/C, when active, targets numerous proteins for proteasomal degradation, including cyclins A and B, and geminin, thereby controlling progression through mitosis and the G1 phase.[1] this compound's inhibitory action is essential for the proper accumulation of these proteins during the S and G2 phases, ensuring a single round of DNA replication and timely entry into mitosis.
Depletion of this compound leads to the premature activation of the APC/C, resulting in the untimely degradation of its substrates. This disruption of the delicate balance of cell cycle regulators can lead to profound cellular consequences, including a delay or arrest in the G2 phase, DNA rereplication leading to cells with a greater than 4N DNA content, and the induction of a DNA damage response and cellular senescence. Consequently, this compound is a protein of significant interest in cancer research, as its dysregulation can contribute to genomic instability, a hallmark of cancer.
This application note provides a detailed protocol for analyzing the cell cycle effects of this compound depletion using flow cytometry with propidium iodide (PI) staining. It includes a summary of expected quantitative data, step-by-step experimental procedures, and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Data Presentation
Depletion of this compound typically results in a significant alteration of the cell cycle profile. The following table summarizes the expected quantitative changes in cell cycle distribution for a human cell line (e.g., HeLa or U2OS) 48 to 72 hours after transfection with this compound siRNA compared to a non-targeting control siRNA. The data presented is a representative compilation from typical experimental outcomes.
| Treatment Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | >4N Population (%) |
| Control siRNA | 45 - 55 | 20 - 30 | 15 - 25 | < 5 |
| This compound siRNA | 10 - 20 | 15 - 25 | 30 - 40 | 15 - 25 |
Note: The exact percentages can vary depending on the cell line, transfection efficiency, and time post-transfection.
Mandatory Visualization
Caption: Experimental workflow for analyzing the cell cycle profile after this compound depletion.
Caption: The this compound-APC/C signaling pathway in normal and this compound-depleted cells.
Experimental Protocols
siRNA-Mediated Depletion of this compound
This protocol describes the transient knockdown of this compound in a human cell line (e.g., HeLa) using small interfering RNA (siRNA).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
6-well tissue culture plates
-
siRNA targeting human this compound (SMARTpool or individual duplexes)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
One day prior to transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, prepare the siRNA-lipid complexes. For each well: a. Dilute 20 pmol of this compound siRNA or control siRNA in 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL of siRNA-lipid complex dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before harvesting for flow cytometry analysis.
-
(Optional) To confirm knockdown efficiency, a parallel set of cells can be harvested for Western blotting or qRT-PCR analysis of this compound expression.
Cell Preparation and Propidium Iodide Staining for Flow Cytometry
This protocol details the preparation and staining of cells for cell cycle analysis using propidium iodide.
Materials:
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (0.25%)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
FACS tubes (5 mL polystyrene or polypropylene tubes)
Procedure:
-
Cell Harvesting: a. Aspirate the culture medium from the wells. b. Wash the cells once with 2 mL of PBS. c. Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until cells detach. d. Add 1 mL of complete medium (DMEM with 10% FBS) to inactivate the trypsin. e. Transfer the cell suspension to a 15 mL conical tube. f. Centrifuge at 300 x g for 5 minutes. g. Aspirate the supernatant.
-
Fixation: a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping. c. Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.
-
Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes. b. Carefully aspirate the ethanol. c. Resuspend the cell pellet in 1 mL of PBS. d. Centrifuge at 800 x g for 5 minutes and aspirate the PBS. e. Resuspend the cell pellet in 400 µL of PI staining solution. f. Add 100 µL of RNase A solution and mix gently. g. Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry Data Acquisition and Analysis
Procedure:
-
Transfer the stained cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for PI excitation.
-
Collect PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red channel), typically around 617 nm.
-
Use a linear scale for the DNA content histogram.
-
Collect at least 10,000 events per sample.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G1, S, G2/M, and >4N phases of the cell cycle. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells with DNA content between 2N and 4N are in the S phase. Cells with DNA content greater than 4N represent the rereplicated population.
References
- 1. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Early Mitotic Inhibitor 1 (this compound) depletion on the sensitivity of PARP inhibitors in BRCA1 mutated triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EMI1 Immunoprecipitation
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for improving the yield of EMI1 in immunoprecipitation (IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and where is it localized in the cell?
A1: this compound (Early Mitotic Inhibitor 1), also known as FBXO5, is a critical cell cycle regulator. Its primary function is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key proteins for degradation during mitosis.[1] By inhibiting the APC/C, this compound prevents the premature degradation of cyclins, ensuring proper mitotic progression and maintaining genomic stability.[2] Altered expression of this compound has been implicated in uncontrolled cell proliferation and cancer.[2] this compound is primarily localized in the nucleus during interphase.
Q2: When is this compound expressed and when is it degraded?
A2: this compound protein levels fluctuate throughout the cell cycle. It is first synthesized at the G1-S transition, and its levels accumulate through the S and G2 phases. During the G2 phase, this compound is stabilized by the protein Pin1, which prevents its association with the SCFβTrCP ubiquitin ligase complex. As the cell enters prometaphase, this compound is targeted for degradation by the SCFβTrCP pathway, which is triggered by phosphorylation from kinases such as Polo-like kinase 1 (Plk1) and Cyclin B/Cdk1.
Q3: Which type of antibody is recommended for this compound immunoprecipitation?
A3: For immunoprecipitation, it is crucial to use an antibody that is validated for this application. While both monoclonal and polyclonal antibodies can be used, polyclonal antibodies often perform better in IP as they can bind to multiple epitopes on the target protein, leading to more efficient capture of the antigen-antibody complex. However, the high specificity of monoclonal antibodies can also be advantageous. It is recommended to check datasheets from vendors like Santa Cruz Biotechnology, Abcam, and Novus Biologicals, which offer this compound antibodies validated for IP.
Q4: What are the key binding partners of this compound?
A4: The primary binding partners of this compound are the core subunits of the APC/C and its co-activators, Cdc20 and Cdh1. This compound can bind to and inhibit both APC/C-Cdc20 and APC/C-Cdh1 complexes. Additionally, during the G2 phase, this compound associates with Pin1, which protects it from degradation.
Troubleshooting Guide for Low this compound Yield
This section addresses common issues that can lead to low yield during this compound immunoprecipitation.
Problem: I am not detecting any or very little this compound protein after immunoprecipitation.
This is a common issue that can stem from various factors, from the initial sample preparation to the final elution. Below are potential causes and solutions.
1. Was the this compound protein expressed in your cell lysate?
-
Potential Cause: this compound expression is cell cycle-dependent, peaking in the S and G2 phases. Asynchronous cell populations may have a low overall percentage of cells expressing high levels of this compound.
-
Troubleshooting Steps:
-
Cell Synchronization: Synchronize your cells in the G2 phase (e.g., using a thymidine-nocodazole block) to enrich for the cell population with the highest this compound levels.
-
Confirm Expression: Before starting the IP, confirm the presence of this compound in your starting lysate via Western blot.
-
Positive Control: Use a cell line known to express high levels of this compound as a positive control.
-
2. Is your antibody suitable for immunoprecipitating this compound?
-
Potential Cause: The antibody may not be validated for IP, or its epitope may be masked in the native protein conformation.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibody is validated for immunoprecipitation.
-
Try a Different Antibody: If possible, test a different this compound antibody, preferably one that targets a different epitope. Polyclonal antibodies are often a good choice for IP.
-
Titrate Antibody: The optimal antibody concentration is crucial. Perform a titration experiment to determine the ideal amount of antibody for your specific lysate concentration.
-
3. Are your lysis and wash conditions optimal for this compound stability and antibody-antigen interaction?
-
Potential Cause: Harsh lysis buffers can denature the antibody or the this compound protein, disrupting the interaction. Conversely, overly stringent wash buffers can strip the antibody-antigen complex from the beads.
-
Troubleshooting Steps:
-
Lysis Buffer Selection: Start with a less stringent lysis buffer, such as RIPA buffer without SDS or a Tris-based buffer with mild detergents (e.g., NP-40). This compound has been successfully immunoprecipitated using a buffer containing 20 mM Tris pH 7.4, 100 mM KCl, and 0.1% NP-40.
-
Protease and Phosphatase Inhibitors: this compound stability is regulated by phosphorylation. Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent degradation.
-
Washing Strategy: If you suspect your washes are too stringent, reduce the salt or detergent concentration in your wash buffer. You can also decrease the number of wash steps.
-
4. Is the this compound protein being degraded during the experimental procedure?
-
Potential Cause: this compound is a target of the ubiquitin-proteasome system and can be rapidly degraded if not handled properly.
-
Troubleshooting Steps:
-
Keep Samples Cold: Perform all steps on ice or at 4°C to minimize protease and phosphatase activity.
-
Fresh Lysate: Use freshly prepared cell lysates, as freeze-thaw cycles can lead to protein degradation and aggregation.
-
Proteasome Inhibitor: Consider adding a proteasome inhibitor (e.g., MG132) to your lysis buffer, especially if you are studying the regulation of this compound stability.
-
5. Are there issues with your beads or the antibody-bead coupling?
-
Potential Cause: The antibody may not be binding efficiently to the Protein A/G beads, or the beads themselves may be a source of non-specific binding.
-
Troubleshooting Steps:
-
Bead Compatibility: Ensure your chosen beads (Protein A or Protein G) have a high affinity for the isotype of your primary antibody.
-
Pre-clear Lysate: To reduce non-specific binding, it is highly recommended to pre-clear your cell lysate with beads before adding the primary antibody.
-
Incubation Time: Optimize the incubation times for antibody-lysate and the subsequent capture by the beads. An overnight incubation at 4°C for the antibody and lysate is a common starting point.
-
Optimization of this compound Immunoprecipitation Conditions
For low-abundance proteins like this compound, empirical optimization is key. The following table provides a starting point for titrating key reagents.
| Parameter | Recommended Starting Amount | Range for Optimization | Rationale |
| Total Protein Lysate | 1 - 3 mg | 0.5 - 5 mg | Sufficient starting material is crucial for detecting low-abundance proteins. |
| Primary Antibody | 2 - 5 µg | 1 - 10 µg | The optimal amount depends on antibody affinity and protein abundance; titration is necessary. |
| Protein A/G Beads | 20 - 30 µl of 50% slurry | 10 - 50 µl | Too few beads will result in incomplete capture; too many can increase background. |
| Incubation Time (Ab-Lysate) | Overnight at 4°C | 2 hours - Overnight at 4°C | Longer incubation can increase the capture of the target protein. |
Experimental Protocols
Detailed Protocol for this compound Immunoprecipitation
This protocol is adapted from successful immunoprecipitation of this compound and general best practices.
A. Cell Lysis
-
Wash cultured cells (e.g., from a 10 cm dish) once with ice-cold PBS.
-
Add 1 ml of ice-cold IP Lysis Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitor cocktails).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is your cell lysate. Determine the protein concentration using a standard assay (e.g., BCA).
B. Immunoprecipitation
-
Dilute 1-2 mg of total protein lysate to a final volume of 500 µl with IP Lysis Buffer.
-
Optional but Recommended: Pre-clear the lysate by adding 20 µl of a 50% slurry of Protein A/G beads and incubating on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) and transfer the supernatant to a fresh tube.
-
Add the optimized amount of anti-EMI1 antibody (e.g., 2-5 µg) to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µl of a 50% slurry of Protein A/G beads to capture the immune complexes.
-
Incubate on a rotator for 2-4 hours at 4°C.
C. Washing and Elution
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 ml of ice-cold IP Lysis Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
After the final wash, remove all residual buffer.
-
Elute the protein by adding 40 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Pellet the beads by centrifugation, and the supernatant, containing the immunoprecipitated this compound, is ready for analysis by Western blot.
Visualizing Key Processes
This compound Immunoprecipitation Workflow
Caption: Workflow for this compound Immunoprecipitation.
Simplified this compound Regulatory Pathway
Caption: Simplified this compound signaling and degradation pathway.
References
Technical Support Center: Optimizing EMI1 Western Blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of EMI1 (Early Mitotic Inhibitor 1) western blot antibody concentrations. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during this compound western blotting experiments.
Issue 1: Weak or No Signal
If you are observing a faint band or no band at the expected molecular weight for this compound (~50-56 kDa), consider the following troubleshooting steps.[1][2][3][4][5]
| Potential Cause | Recommended Solution |
| Insufficient Antibody Concentration | Increase the primary antibody concentration. Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000). |
| Low Protein Expression | Use a positive control cell lysate known to express this compound, such as HEK293, MeWo, NCI-H69, or Nalm-6 cells. Increase the total protein loaded onto the gel (20-30 µg is a good starting point, but may need to be higher for low-abundance proteins). |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking. For larger proteins like this compound, ensure adequate transfer time and consider using a wet transfer system. |
| Inactive Antibody | Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles. |
| Suboptimal Incubation Time | Increase the primary antibody incubation time, for example, overnight at 4°C. |
Issue 2: High Background
A high background can obscure the specific this compound band.
| Potential Cause | Recommended Solution |
| Excessive Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Use a fresh blocking solution. Consider switching blocking agents (e.g., from non-fat dry milk to BSA, or vice versa), as some antibodies perform better with a specific blocking agent. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers and ensure all equipment is clean. |
Issue 3: Non-Specific Bands
The presence of unexpected bands in addition to the target this compound band can complicate data interpretation.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find a concentration that minimizes non-specific binding while maintaining a strong signal for the target protein. |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is specific to the host species of the primary antibody. |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer. |
| Post-Translational Modifications | This compound is known to be phosphorylated, which can affect its migration on the gel. Consult the literature for information on expected modified forms of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The calculated molecular weight of this compound is approximately 50 kDa. However, it is often observed to migrate at a slightly higher molecular weight, around 56 kDa, potentially due to post-translational modifications. Some antibody datasheets also note the observation of other, unidentified bands.
Q2: What is a good starting concentration for an anti-EMI1 primary antibody?
A2: A good starting point for most anti-EMI1 antibodies is a 1:1000 dilution. However, it is crucial to consult the antibody's datasheet for manufacturer-specific recommendations. For example, some datasheets suggest a working concentration of 1-3 µg/mL.
Q3: What are recommended positive controls for this compound western blotting?
A3: Cell lysates from cell lines known to express this compound are excellent positive controls. Examples include human MeWo skin malignant melanoma, NCI-H69 lung carcinoma, Nalm-6 acute lymphoblastic pre-B-cell leukemia, 697 acute lymphoblastic pre-B-cell leukemia, and HEK293 embryonic kidney cells.
Q4: What are recommended negative controls for this compound western blotting?
Experimental Protocols
Protocol 1: Primary Antibody Titration
This protocol outlines the steps to determine the optimal concentration of your anti-EMI1 primary antibody.
-
Prepare Identical Protein Samples: Load equal amounts of a positive control cell lysate into multiple lanes of an SDS-PAGE gel.
-
Electrophoresis and Transfer: Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature.
-
Membrane Strips (Optional but Recommended): Cut the membrane into vertical strips, ensuring each strip contains one lane of the protein lysate. This allows for testing multiple antibody concentrations simultaneously.
-
Primary Antibody Incubation: Incubate each strip (or blot) in a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) prepared in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane strips extensively with wash buffer (e.g., TBST) three times for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate all strips in the same dilution of the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing steps as described in step 6.
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Analysis: Compare the signal-to-noise ratio for each antibody concentration. The optimal concentration will provide a strong, specific band for this compound with minimal background.
Visualizations
Caption: General workflow for this compound western blot detection.
Caption: Troubleshooting flowchart for this compound western blot.
References
Technical Support Center: EMI1 Knockdown Experiments
Welcome to the technical support center for EMI1 knockdown experiments. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully designing and executing their studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound knockdown experiments in a question-and-answer format.
Q1: Why are my cells arresting in the G2 phase of the cell cycle after this compound knockdown?
Potential Cause: this compound is a critical inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of cell cycle progression. Specifically, this compound inhibits the APC/C co-activator Cdh1 (APCCdh1). Knockdown of this compound leads to premature activation of APCCdh1, which then targets key mitotic proteins like Cyclin A2 and Cyclin B1 for degradation. This prevents cells from entering mitosis, resulting in a G2 phase arrest.[1][2] This G2 arrest is a well-documented phenotype of successful this compound depletion.[1][2][3]
Solution:
-
Confirm G2 arrest: Use flow cytometry to analyze the cell cycle profile of your this compound knockdown and control cells. An accumulation of cells with 4N DNA content is indicative of a G2/M arrest.
-
Co-depletion of Cdh1: To rescue the G2 arrest phenotype, you can perform a simultaneous knockdown of both this compound and Cdh1. The down-regulation of Cdh1 can counteract the effects of this compound depletion and allow cells to progress into mitosis.
-
Time-course analysis: Observe the phenotype at different time points post-transfection. The G2 arrest may be an early and expected consequence of this compound loss.
Q2: I am observing a senescent phenotype (enlarged, flattened cells) after this compound knockdown. Is this expected?
Potential Cause: Yes, cellular senescence is a known consequence of this compound depletion. The loss of this compound can lead to DNA replication stress and DNA damage. This, in turn, can activate DNA damage response pathways, leading to the induction of cellular senescence.
Solution:
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: To confirm senescence, perform SA-β-gal staining on your this compound knockdown and control cells. A higher percentage of blue-stained cells in the knockdown group indicates senescence.
-
DNA Damage Markers: Assess the levels of DNA damage markers such as phosphorylated H2AX (γ-H2AX) by immunofluorescence or Western blotting. An increase in these markers supports the induction of DNA damage.
-
Consider the cell type: The extent of senescence may be cell-type dependent.
Q3: My cells are undergoing rereplication after this compound knockdown. What is the mechanism behind this?
Potential Cause: this compound plays a crucial role in preventing DNA rereplication by inhibiting the APC/C. The premature activation of the APC/C in the absence of this compound leads to the degradation of geminin and cyclin A, both of which are inhibitors of replication origin licensing. The loss of these proteins allows for origins of replication to be licensed and fired more than once within a single cell cycle, resulting in cells with a DNA content greater than 4N.
Solution:
-
Flow Cytometry Analysis: Use flow cytometry to detect cell populations with >4N DNA content.
-
Analyze APC/C Substrates: Perform Western blotting to check the protein levels of geminin and cyclin A. A decrease in these proteins in this compound-depleted cells would be consistent with the rereplication phenotype.
-
Inhibit Cdk2: Treatment with a Cdk2 inhibitor, such as roscovitine, can block the rereplication induced by this compound knockdown.
Q4: I am not seeing a significant reduction in this compound protein levels after siRNA transfection. What could be wrong?
Potential Cause: Inefficient siRNA delivery or suboptimal experimental conditions can lead to incomplete knockdown.
Solution:
-
Optimize siRNA Transfection:
-
Transfection Reagent: Test different siRNA transfection reagents and optimize the lipid-to-siRNA ratio.
-
siRNA Concentration: Titrate the siRNA concentration to find the optimal level for your cell line, typically in the range of 15-60 nM.
-
Cell Density: Ensure cells are 60-80% confluent at the time of transfection.
-
-
Validate Knockdown at the mRNA Level: Use quantitative real-time PCR (qPCR) to measure this compound mRNA levels. A significant reduction in mRNA is the primary indicator of successful siRNA-mediated gene silencing. Protein stability can vary, so a change in protein levels may be delayed.
-
Use Multiple siRNAs: Test two or three different siRNAs targeting different regions of the this compound mRNA to rule out issues with a specific siRNA sequence.
-
Positive Control: Include a positive control siRNA targeting a housekeeping gene to confirm your transfection protocol is working.
-
Time Course: Harvest cells at different time points (e.g., 24, 48, 72 hours) after transfection to determine the optimal time for maximum knockdown.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound (Early Mitotic Inhibitor 1) is a crucial cell cycle regulator that functions as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). The APC/C is an E3 ubiquitin ligase that targets key cell cycle proteins for degradation. This compound specifically inhibits the APC/C coactivators Cdc20 and Cdh1, thereby preventing the premature degradation of APC/C substrates like cyclin A and cyclin B. This inhibition is essential for proper S-phase entry and progression into mitosis.
Q2: How do I validate the efficiency of my this compound knockdown?
The most reliable way to validate knockdown efficiency is to measure both mRNA and protein levels.
-
Quantitative Real-Time PCR (qPCR): This is the most direct method to measure the reduction in this compound mRNA transcripts. A knockdown efficiency of >75% at the mRNA level is generally considered successful.
-
Western Blotting: This technique is used to assess the reduction in this compound protein levels. A knockdown efficiency of >50% at the protein level is often observed.
It is recommended to perform both analyses to get a complete picture of the knockdown efficiency.
Q3: What are some of the expected downstream effects of this compound knockdown?
Knockdown of this compound leads to the premature activation of the APC/C, which in turn causes the degradation of its substrates. This results in a cascade of downstream effects, including:
-
Decreased levels of Cyclin A and Cyclin B: These are key substrates of the APC/C, and their degradation leads to cell cycle arrest.
-
Decreased levels of Geminin: Another APC/C substrate, its degradation contributes to DNA rereplication.
-
Cell Cycle Arrest: Primarily a G2 arrest due to the inability to enter mitosis.
-
DNA Rereplication: Cells may undergo multiple rounds of DNA synthesis without an intervening mitosis.
-
Cellular Senescence: Can be induced as a consequence of DNA damage and replication stress.
-
Reduced Cell Proliferation: The culmination of the above effects leads to a significant reduction in the rate of cell proliferation.
Quantitative Data Summary
Table 1: Typical this compound Knockdown Efficiencies
| Method | Target | Cell Line | Knockdown Efficiency | Reference |
| siRNA | This compound mRNA | MDA-MB-231, SUM149PT | >75% | |
| siRNA | This compound Protein | MDA-MB-231, SUM149PT | >50% |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of this compound
This protocol is a general guideline and should be optimized for your specific cell line. This example is for a 6-well plate format.
Materials:
-
Cells (60-80% confluent)
-
This compound siRNA duplexes (and non-targeting control siRNA)
-
siRNA Transfection Reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Normal growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent on the day of transfection.
-
Prepare siRNA-Lipid Complexes:
-
Solution A: In a sterile microfuge tube, dilute 20-80 pmol of this compound siRNA into 100 µL of serum-free medium.
-
Solution B: In a separate sterile microfuge tube, dilute 2-8 µL of siRNA Transfection Reagent into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with 2 mL of serum-free medium.
-
Aspirate the medium.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Gently overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Addition of Growth Medium: Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Post-Transfection: Change to normal growth medium the next day. Harvest cells for analysis at desired time points (e.g., 24, 48, 72 hours post-transfection).
Protocol 2: Validation of this compound Knockdown by qPCR
This protocol provides a general workflow for measuring this compound mRNA levels.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
This compound-specific forward and reverse primers
-
Housekeeping gene-specific primers (e.g., GAPDH, β-actin) for normalization
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from this compound knockdown and control cells using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for either this compound or the housekeeping gene, and diluted cDNA.
-
Set up reactions in triplicate for each sample and each gene in a 96-well or 384-well qPCR plate.
-
-
qPCR Run: Perform the qPCR reaction using a standard two-step cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of this compound mRNA, normalized to the housekeeping gene.
Protocol 3: Validation of this compound Knockdown by Western Blotting
This protocol outlines the general steps for detecting this compound protein levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the this compound knockdown and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Probe the same membrane with an antibody against a loading control to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for this compound knockdown and subsequent analysis.
Caption: Simplified signaling pathway showing the effect of this compound knockdown.
References
- 1. DNA Damage Triggers p21WAF1-dependent this compound Down-Regulation That Maintains G2 Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. This compound is needed to couple DNA replication with mitosis but does not regulate activation of the mitotic APC/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EMI1 Gene Knockout with CRISPR-Cas9
Welcome to the technical support center for EMI1 gene knockout using CRISPR-Cas9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during genome editing experiments targeting the this compound gene.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene and why is it a target for knockout studies?
Early Mitotic Inhibitor 1 (this compound), also known as F-box only protein 5 (FBXO5), is a crucial regulator of the cell cycle.[1] Its primary role is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase that targets various cell cycle proteins for degradation to ensure orderly progression through mitosis.[1][2][3] By inhibiting the APC/C during the S and G2 phases, this compound prevents premature entry into anaphase and ensures the proper timing of cell division.[1] Knockout studies of this compound are critical for understanding its role in maintaining genomic integrity, cell cycle control, and its implications in cancer development and potential therapeutic interventions.
Q2: What are the most critical initial steps for a successful this compound gene knockout experiment?
The two most critical initial steps are the design of high-quality single-guide RNAs (sgRNAs) and the selection of an efficient delivery method for the CRISPR-Cas9 components into the target cells.
-
sgRNA Design: Well-designed sgRNAs have high on-target activity and minimal off-target effects. It is recommended to design multiple sgRNAs targeting an early exon of the this compound gene to increase the probability of generating a loss-of-function mutation.
-
Delivery Method: The choice of delivery method (e.g., plasmid transfection, RNP electroporation, viral transduction) is highly dependent on the cell type being used. Optimizing the delivery protocol for your specific cell line is crucial for achieving high editing efficiency.
Q3: How can I validate the knockout of the this compound gene?
Validating gene knockout should be performed at both the genomic and protein levels.
-
Genotyping: Analyze the DNA sequence of the targeted region to confirm the presence of insertions or deletions (indels). This can be done using techniques like PCR followed by Sanger sequencing or mismatch cleavage assays (e.g., T7 Endonuclease I assay).
-
Protein Expression Analysis: Confirm the absence of the this compound protein using Western blotting. This is a crucial step to ensure that the genomic edits have resulted in a functional knockout.
-
Phenotypic Analysis: Assess for expected cellular phenotypes associated with this compound loss, such as cell cycle arrest or defects in mitotic progression.
Troubleshooting Guide
This guide addresses common problems encountered during this compound gene knockout experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Knockout Efficiency | 1. Suboptimal sgRNA design: The sgRNA may have poor on-target activity. 2. Inefficient delivery of CRISPR components: The Cas9 and sgRNA are not effectively entering the cells. 3. Cell line is difficult to transfect: Some cell lines are inherently resistant to transfection or transduction. 4. Cell cycle state: The efficiency of CRISPR-mediated editing can be cell cycle dependent. | 1. Design and test multiple sgRNAs: Use at least 2-3 different sgRNAs targeting a critical exon of this compound. Validate their efficiency in a pilot experiment. Consider using sgRNA design tools that predict on-target efficiency and off-target effects. 2. Optimize the delivery method: Test different transfection reagents, electroporation parameters, or viral vector systems. Delivering the Cas9 and sgRNA as a ribonucleoprotein (RNP) complex can improve efficiency and reduce off-target effects. 3. Select an appropriate delivery system for your cell line: For difficult-to-transfect cells, consider using lentiviral or adeno-associated viral (AAV) vectors. 4. Synchronize cells: Synchronizing the cell population in a specific phase of the cell cycle, such as G2/M, may enhance editing efficiency for certain repair pathways. |
| High Cell Death After Transfection/Transduction | 1. Toxicity of the delivery method: Transfection reagents or electroporation can be toxic to cells. 2. High concentration of CRISPR components: Excessive amounts of plasmid DNA or Cas9 protein can induce a cellular stress response. 3. Essentiality of the this compound gene: Complete loss of this compound may be lethal to certain cell types. | 1. Optimize delivery parameters: Reduce the amount of transfection reagent, lower the voltage in electroporation, or use a lower multiplicity of infection (MOI) for viral transduction. 2. Titrate CRISPR components: Perform a dose-response experiment to find the optimal concentration of plasmid, RNP, or virus that maximizes editing efficiency while minimizing cell death. 3. Consider an inducible knockout system: If this compound is essential in your cell line, an inducible system (e.g., doxycycline-inducible Cas9) will allow for controlled knockout and analysis before widespread cell death occurs. |
| No Phenotype Observed After Knockout | 1. Incomplete knockout: A mixed population of wild-type and edited cells exists. 2. Compensatory mechanisms: Other cellular pathways may compensate for the loss of this compound function. 3. Functional redundancy: Other proteins might perform similar functions to this compound. | 1. Isolate single-cell clones: After editing, perform single-cell cloning to establish a pure population of knockout cells. Thoroughly validate these clones by genotyping and Western blot. 2. Perform in-depth functional assays: Analyze key downstream targets and processes regulated by this compound, such as the levels of APC/C substrates (e.g., Cyclin A, Cyclin B). 3. Investigate related pathways: Explore the expression and activity of other cell cycle regulators that might be compensating for the loss of this compound. |
| Off-Target Effects | 1. Poorly designed sgRNA: The sgRNA may have significant homology to other sites in the genome. 2. High concentration of Cas9/sgRNA: Can lead to cleavage at unintended sites. 3. Prolonged expression of Cas9: Continuous presence of the nuclease increases the chance of off-target cleavage. | 1. Use high-fidelity Cas9 variants: Engineered Cas9 proteins like eSpCas9 or HypaCas9 can significantly reduce off-target effects. 2. Optimize sgRNA design: Use bioinformatics tools to select sgRNAs with minimal predicted off-target sites. 3. Use RNP delivery: Delivering pre-assembled Cas9/sgRNA ribonucleoproteins leads to transient activity and is rapidly degraded by the cell, minimizing off-target events. 4. Perform whole-genome sequencing: For critical applications, unbiased off-target analysis through next-generation sequencing is recommended to identify any unintended mutations. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the this compound signaling pathway and a general experimental workflow for CRISPR-mediated gene knockout.
Caption: Simplified signaling pathway of this compound in cell cycle regulation.
Caption: General experimental workflow for this compound gene knockout using CRISPR-Cas9.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning into pX458 Vector
This protocol is adapted for cloning sgRNAs into the pSpCas9(BB)-2A-GFP (pX458) plasmid, which allows for fluorescence-based sorting of transfected cells.
Materials:
-
pX458 plasmid (Addgene plasmid #48138)
-
BbsI restriction enzyme
-
T4 DNA ligase and buffer
-
Forward and reverse oligos for each sgRNA
-
Stellar™ Competent Cells or similar
-
LB agar plates with ampicillin
Procedure:
-
sgRNA Design:
-
Use an online design tool (e.g., CHOPCHOP) to design 2-3 sgRNAs targeting an early exon of the human this compound gene.
-
Select sgRNAs with high predicted efficiency and low off-target scores. The target sequence should be 20 nucleotides long and immediately followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
-
Oligo Annealing:
-
Synthesize forward and reverse oligos for each sgRNA. Add CACC to the 5' end of the forward oligo and AAAC to the 5' end of the reverse oligo's reverse complement.
-
Resuspend oligos to 100 µM.
-
Mix 1 µl of forward oligo, 1 µl of reverse oligo, 1 µl of 10x T4 Ligation Buffer, and 7 µl of nuclease-free water.
-
Anneal in a thermocycler: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.
-
-
Vector Digestion and Ligation:
-
Digest 1 µg of pX458 plasmid with BbsI for 30 minutes at 37°C.
-
Gel purify the linearized vector.
-
Set up the ligation reaction: 50 ng of linearized pX458, 1 µl of diluted annealed oligos (1:200), 1 µl of T4 DNA ligase, and 2 µl of 10x T4 Ligation Buffer in a total volume of 20 µl.
-
Incubate at room temperature for 1 hour.
-
-
Transformation and Plasmid Preparation:
-
Transform 5 µl of the ligation reaction into competent E. coli.
-
Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
-
Pick individual colonies, grow overnight cultures, and purify the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA by Sanger sequencing.
-
Protocol 2: Transfection and Validation of this compound Knockout
This protocol describes the transfection of the sgRNA-pX458 plasmid into HEK293T cells and subsequent validation of the knockout.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
sgRNA-pX458 plasmid targeting this compound
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Phosphate-Buffered Saline (PBS)
-
Genomic DNA extraction kit
-
Primers flanking the sgRNA target site in the this compound gene
-
Taq polymerase
-
T7 Endonuclease I
-
Anti-EMI1 antibody
-
Appropriate secondary antibody
-
RIPA buffer with protease inhibitors
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 6-well plate to be 70-80% confluent at the time of transfection.
-
Transfect the cells with 1-2.5 µg of the sgRNA-pX458 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
(Optional) 24-48 hours post-transfection, GFP-positive cells can be sorted by FACS to enrich the population of edited cells.
-
-
Genomic DNA Extraction and Analysis:
-
72 hours post-transfection, harvest a portion of the cells.
-
Extract genomic DNA.
-
Amplify the target region of the this compound gene using PCR with primers flanking the sgRNA target site.
-
Perform a T7 Endonuclease I assay to estimate the indel frequency. Briefly, denature and re-anneal the PCR products to form heteroduplexes, digest with T7 Endonuclease I, and visualize the cleaved fragments on an agarose gel. The percentage of indels can be estimated by the intensity of the cleaved bands relative to the uncut band.
-
-
Western Blot Analysis:
-
Harvest the remaining cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against this compound, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. A significant reduction or absence of the this compound band in the transfected sample compared to the control indicates a successful knockout.
-
This technical support center provides a comprehensive guide for researchers working on this compound gene knockout. By following these recommendations and protocols, you can improve the efficiency and success rate of your experiments.
References
- 1. Early Mitotic Inhibitor 1 - Wikipedia [en.wikipedia.org]
- 2. Defining the role of this compound in the DNA replication-segregation cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a mitotic regulator that interacts with Cdc20 and inhibits the anaphase promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling EMI1 antibodies
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling EMI1 antibodies, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound antibody upon arrival?
For optimal performance, it is crucial to store your this compound antibody correctly. Storage conditions depend on whether the antibody contains a preservative, such as sodium azide.
-
Antibodies with sodium azide: These can be stored at 4°C for short-term use (up to a few weeks). For long-term storage, it is recommended to aliquot the antibody into smaller, single-use volumes and store at -20°C.
-
Azide-free antibodies: These should be stored at -20°C or -80°C for long-term storage.[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the antibody into volumes appropriate for single experiments.[1]
Q2: What is the recommended storage buffer for this compound antibodies?
Most commercially available this compound antibodies are supplied in a Phosphate Buffered Saline (PBS) based buffer. Specific formulations may include stabilizers like bovine serum albumin (BSA) and preservatives such as sodium azide. Always refer to the manufacturer's datasheet for the specific buffer composition.
Q3: Can I store my diluted this compound antibody working solution?
It is not recommended to store diluted antibody solutions for extended periods. Antibodies are less stable at lower concentrations and should be diluted fresh for each experiment to ensure optimal activity.
Antibody Handling and Usage
Proper handling of your this compound antibody is essential for reproducible results.
-
Centrifugation: Before the first use, briefly centrifuge the antibody vial to collect any solution that may have adhered to the cap or walls during shipping.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can denature the antibody, aliquot the antibody into smaller volumes based on your typical experimental needs.
-
Avoid Vortexing: To prevent aggregation, mix the antibody solution by gently pipetting up and down or by flicking the tube.
Recommended Dilutions for Common Applications
The optimal antibody dilution is application-dependent and should be determined empirically. The following table provides recommended starting dilutions for various applications based on typical datasheets.
| Application | Recommended Starting Dilution |
| Western Blot (WB) | 1:500 - 1:5000 (or 1-2 µg/ml)[1][2] |
| Immunohistochemistry (IHC) | 1:50 - 1:250 (or 1-2 µg/ml)[2] |
| Immunofluorescence (IF) | 1:100 - 1:250 |
| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein |
| Flow Cytometry (Intracellular) | 1:50 - 1:180 |
Troubleshooting Guides
Western Blotting
Problem 1: No or weak signal
-
Insufficient Protein Load: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg for cell lysates).
-
Low this compound Expression: this compound expression levels can vary between cell lines and tissues. Use a positive control cell line known to express this compound (e.g., HeLa, K562, 293) to confirm antibody activity.
-
Suboptimal Antibody Dilution: The antibody concentration may be too low. Try a lower dilution (higher concentration).
-
Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane by Ponceau S staining.
-
Inactive Secondary Antibody or Substrate: Ensure your secondary antibody and detection reagents are active and not expired.
Problem 2: Multiple bands or unexpected molecular weight
-
Expected Molecular Weight: Human this compound has a predicted molecular weight of approximately 50-56 kDa.
-
Post-Translational Modifications (PTMs): this compound is known to be phosphorylated, which can lead to shifts in its apparent molecular weight on an SDS-PAGE gel.
-
Protein Isoforms or Splice Variants: Different isoforms of this compound may exist, leading to the detection of multiple bands.
-
Protein Degradation: If samples are not handled properly with protease inhibitors, this compound may be degraded, resulting in lower molecular weight bands. Always use fresh lysates and keep them on ice.
-
Antibody Non-specificity: To confirm the specificity of the primary antibody, consider performing a Western blot on a lysate from cells where this compound has been knocked down or knocked out.
Immunoprecipitation (IP)
Problem: Low or no protein immunoprecipitated
-
Lysis Buffer Composition: The choice of lysis buffer is critical for efficient protein extraction and antibody binding. A non-denaturing lysis buffer is often preferred to maintain protein-protein interactions. A common starting point is a RIPA buffer with reduced SDS or a Triton X-100 based buffer.
-
Insufficient Antibody: Ensure you are using an adequate amount of antibody for the amount of protein lysate. Titrate the antibody concentration to find the optimal ratio.
-
Poor Antibody-Bead Conjugation: Ensure proper binding of the antibody to the Protein A/G beads.
-
Inefficient Protein Elution: After immunoprecipitation, ensure complete elution of the protein from the beads before loading on the gel.
Immunofluorescence (IF)
Problem: No or weak staining, or high background
-
Fixation and Permeabilization: As a nuclear protein, proper fixation and permeabilization are crucial for the antibody to access its target.
-
Fixation: 4% paraformaldehyde (PFA) is a commonly used fixative.
-
Permeabilization: A detergent like Triton X-100 (0.1-0.25%) is necessary to permeabilize the nuclear membrane.
-
-
Antibody Dilution: High antibody concentrations can lead to non-specific binding and high background. Titrate the antibody to find the optimal dilution that gives a clear signal with low background.
-
Blocking: Adequate blocking (e.g., with 5% normal goat serum or BSA) is essential to prevent non-specific antibody binding.
Experimental Protocols
Western Blotting Protocol
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation Protocol
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with freshly added protease inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the this compound antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three to five times with cold IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Signaling Pathway
This compound is a key regulator of the cell cycle, primarily by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of key mitotic proteins, ensuring proper cell cycle progression.
References
Technical Support Center: Troubleshooting Cell Cycle Arrest After EMI1 Overexpression
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with experiments involving the overexpression of Early Mitotic Inhibitor 1 (EMI1).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: I've transfected my cells with an this compound expression vector, but I don't see the expected mitotic arrest. What could be wrong?
Answer: Several factors could contribute to a lack of mitotic arrest. Here’s a logical workflow to troubleshoot the issue:
-
Confirm Successful Transfection and Overexpression:
-
Verification Method: The first step is to confirm that this compound is being overexpressed in your cells. The most reliable method is Western blotting.
-
Procedure: Lyse a sample of your transfected cells 24-48 hours post-transfection and perform a Western blot using a validated antibody against this compound. Include a control sample transfected with an empty vector. A significant increase in the this compound band intensity in your experimental sample compared to the control confirms successful overexpression.
-
Troubleshooting: If overexpression is not confirmed, consider optimizing your transfection protocol (e.g., DNA-to-reagent ratio, cell confluency) or using a different transfection reagent. The transfection process itself can cause a transient cell cycle arrest, so it's important to have proper controls.[1]
-
-
Assess Cell Cycle Profile Accurately:
-
Verification Method: Use flow cytometry with propidium iodide (PI) staining to analyze the DNA content of your cells. This will reveal the percentage of cells in G1, S, and G2/M phases.
-
Expected Outcome: this compound overexpression is known to cause an accumulation of cells in early mitosis (prometaphase) due to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).[2] This results in a significant increase in the population of cells with 4N DNA content (G2/M peak).
-
Troubleshooting: If your cell cycle profile is unchanged, it reinforces the possibility of a failed overexpression. If you see a slight increase in the G2/M peak but not a robust arrest, the level of this compound overexpression may be insufficient to overcome the endogenous cell cycle machinery.
-
-
Check for Cell Line-Specific Effects:
-
The cellular response to this compound overexpression can be cell-type dependent. For instance, the proliferative block is notably absent in cells lacking p53, which may instead lead to genomic instability and tetraploidy.[3][4][5]
-
Recommendation: If possible, test the effect of this compound overexpression in a different, well-characterized cell line (e.g., HeLa, U2OS) to ensure your expression vector is functional.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for lack of mitotic arrest.
Question 2: My cells are dying after this compound overexpression instead of arresting in mitosis. Is this normal?
Answer: Yes, significant cell death can be a consequence of this compound overexpression.
-
Mitotic Catastrophe: Prolonged arrest in mitosis, a state induced by high levels of this compound, can trigger a form of cell death known as mitotic catastrophe. This occurs when the cell fails to satisfy the spindle assembly checkpoint and cannot progress into anaphase.
-
Genomic Instability: Overexpression of this compound can lead to chromosome instability (CIN), which includes lagging and incorrectly segregating chromosomes. This level of genomic damage can also activate apoptotic pathways.
-
p53 Status: The outcome is heavily influenced by the p53 status of the cells. In p53-proficient cells, a robust mitotic arrest can lead to apoptosis. In p53-deficient cells, the cell might bypass this checkpoint, leading to tetraploidy and further genomic instability, which can eventually also result in cell death.
Recommendation: To distinguish between mitotic arrest and cell death, consider performing a time-course experiment. Analyze cell cycle profiles and cell viability (e.g., using Trypan Blue exclusion or an Annexin V/PI assay) at multiple time points (e.g., 12, 24, 48, and 72 hours) post-transfection. You may observe an initial increase in the G2/M population followed by an increase in the sub-G1 population (indicative of apoptotic cells).
Question 3: I see an increase in cells with >4N DNA content. What does this signify?
Answer: An increase in cells with greater than 4N DNA content (polyploidy) is a known consequence of this compound overexpression, particularly in p53-deficient cells.
-
Mechanism: When this compound is overexpressed, it inhibits the APC/C, preventing the degradation of key mitotic proteins required for anaphase onset. If the cell fails to arrest and instead exits mitosis without proper chromosome segregation (a process called mitotic slippage), it can re-enter the cell cycle from a tetraploid (4N) state and replicate its DNA again, leading to an 8N DNA content.
-
Genomic Instability: This state of tetraploidy is inherently unstable and is a major driver of the chromosome instability and aneuploidy observed in many cancers where this compound is overexpressed.
FAQs: Understanding this compound and its Overexpression
What is the primary function of this compound in the cell cycle?
This compound (Early Mitotic Inhibitor 1), also known as FBXO5, is a crucial inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. Its main role is to prevent the premature degradation of S-phase and mitotic proteins, such as Cyclin A and Cyclin B. By inhibiting the APC/C from S-phase through early mitosis, this compound ensures that the cell replicates its DNA properly and has time to align its chromosomes before initiating anaphase.
This compound Signaling Pathway
Caption: this compound's role in the cell cycle and the effect of its overexpression.
What are the expected quantitative results from a typical this compound overexpression experiment?
The following table summarizes representative data from cell cycle analysis 48 hours after transfection of p53-deficient HCT116 cells with an this compound expression vector versus an empty control vector.
| Cell Cycle Phase | Control (Empty Vector) | This compound Overexpression |
| G1 Phase | ~55% | ~25% |
| S Phase | ~25% | ~20% |
| G2/M Phase (4N) | ~20% | ~45% |
| Polyploid (>4N) | <1% | ~10% |
| Note: Values are illustrative approximations based on published findings to show expected trends. Actual percentages will vary by cell line, transfection efficiency, and time point. |
How does this compound inhibit the APC/C?
This compound acts as a pseudosubstrate inhibitor of the APC/C. It uses multiple structural domains to shut down the E3 ligase's activity:
-
D-box: A destruction box (D-box) motif in this compound binds to the D-box receptor site on the APC/C and its co-activators (Cdc20/Cdh1), directly competing with substrates like Cyclin B.
-
Zinc-Binding Region (ZBR): This region is critical for antagonizing the ubiquitin ligase activity of the APC/C, independent of just binding. Mutation of the ZBR can convert this compound from an inhibitor into an APC/C substrate.
-
C-terminal Tail: This region can interfere with the binding of the UBE2S ubiquitin-conjugating enzyme, blocking the elongation of ubiquitin chains on substrates.
Key Experimental Protocols
Protocol: Cell Transfection and Lysate Preparation
This protocol is for transient transfection of plasmid DNA into a human cell line (e.g., HeLa, HCT116) in a 6-well plate format.
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in 2 mL of complete growth medium. Cells should be 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of your this compound expression plasmid (or empty vector control) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, add 5-7 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) to 100 µL of serum-free medium. Incubate for 5 minutes.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL of DNA-lipid complex dropwise to each well. Gently rock the plate to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Cell Lysis for Western Blot:
-
Aspirate the medium and wash the cells once with 1 mL of ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Protocol: Western Blotting for this compound
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an 8-10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA for cell cycle analysis.
-
Cell Harvesting: At 24-48 hours post-transfection, harvest the cells (including any floating cells in the medium) by trypsinization. Transfer to a 15 mL conical tube.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes). Wash the cell pellet once with 5 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This minimizes clumping.
-
Storage: Fixed cells can be stored at 4°C for several days.
-
Staining:
-
Pellet the fixed cells by centrifugation (500 x g for 5 minutes).
-
Aspirate the ethanol and resuspend the pellet in 1 mL of PBS.
-
Pellet the cells again and aspirate the PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the main cell population and a plot of PI-Area vs. PI-Width to gate on single cells (to exclude doublets). Analyze the DNA content histogram of the single-cell population to determine the percentage of cells in G1, S, and G2/M phases.
References
- 1. Transfection-mediated cell-cycle signaling: considerations for transient transfection-based cell-cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of APC/C Activators in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of the anaphase promoting complex/cyclosome inhibitor this compound leads to tetraploidy and genomic instability of p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of this compound-Dependent Anaphase-Promoting Complex/Cyclosome Inhibition Deregulates E2F Target Expression and Elicits DNA Damage-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Validating the Specificity of an EMI1 Inhibitor
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in validating the specificity of novel EMI1 (Early Mitotic Inhibitor 1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how do inhibitors typically work?
A1: this compound is a crucial cell cycle regulator that primarily functions by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[1][2] By inhibiting the APC/C during the S and G2 phases, this compound allows for the accumulation of cyclins A and B, which is essential for proper cell cycle progression and mitotic entry.[3] this compound binds to the APC/C through its destruction box (D-box) and inhibits its ubiquitin ligase activity via a zinc-binding region (ZBR).[4][5] Most inhibitors are designed to mimic these interactions or otherwise disrupt the this compound-APC/C complex.
Q2: My putative this compound inhibitor shows activity in a primary screen. What are the first steps to validate its specificity?
A2: The initial steps should focus on confirming direct engagement with this compound and demonstrating a dose-dependent inhibition of its function in a controlled in vitro system. Key experiments include:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the binding affinity of your compound to purified this compound protein.
-
In Vitro APC/C Inhibition Assay: This biochemical assay directly measures the ability of your inhibitor to block this compound's function, which is to inhibit the ubiquitination of an APC/C substrate like cyclin B.
Q3: How can I be sure my inhibitor is targeting this compound and not directly inhibiting the APC/C or another component of the ubiquitin-proteasome system?
A3: This is a critical question of specificity. To dissect the mechanism, you should perform a series of control experiments:
-
Counter-screening: Test your inhibitor against purified, active APC/C in the absence of this compound. A specific this compound inhibitor should not inhibit the APC/C directly.
-
Proteasome Activity Assay: Run an assay to measure the activity of the 26S proteasome in the presence of your inhibitor. This will rule out non-specific inhibition of the downstream degradation machinery.
-
Ubiquitination Assays with Different E3 Ligases: Test your compound's effect on the activity of other E3 ligases (e.g., SCF complex) to ensure it doesn't have broad E3 inhibitory activity.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., cell cycle arrest, apoptosis).
-
Possible Cause 1: Off-target effects. The observed phenotype might be due to the inhibitor hitting other cellular targets.
-
Troubleshooting Step: Perform a kinome scan or a broader panel of enzymatic assays against common off-targets, such as cyclin-dependent kinases (CDKs), which are also involved in cell cycle regulation. Compare the IC50 values for these off-targets with the IC50 for this compound inhibition.
-
-
Possible Cause 2: Cell line-dependent variations. Different cell lines may have varying levels of this compound expression or different dependencies on the this compound-APC/C pathway.
-
Troubleshooting Step: Confirm this compound expression levels in your chosen cell lines via Western blotting or RT-qPCR. Test the inhibitor across a panel of cell lines with well-characterized genetic backgrounds (e.g., with and without BRCA1 mutations, as this compound levels can modulate sensitivity to PARP inhibitors).
-
-
Possible Cause 3: Compound instability or poor permeability. The inhibitor may be degrading in the cell culture media or may not be efficiently entering the cells.
-
Troubleshooting Step: Assess the chemical stability of your compound in media over the time course of your experiment using techniques like HPLC. Measure intracellular compound concentration using mass spectrometry.
-
Issue 2: No correlation between in vitro inhibition of this compound and cellular activity.
-
Possible Cause 1: Redundancy in cellular pathways. Cells might compensate for this compound inhibition through other mechanisms that regulate the APC/C.
-
Troubleshooting Step: A rescue experiment is crucial. Deplete endogenous this compound using siRNA and then treat the cells with your inhibitor. If the inhibitor's effect is specific, it should have a minimal additional effect in the this compound-depleted cells. Conversely, you can try to rescue the inhibitor's effect by overexpressing a resistant mutant of this compound.
-
-
Possible Cause 2: The inhibitor is a substrate for efflux pumps. The compound may be actively transported out of the cell.
-
Troubleshooting Step: Co-treat cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil) to see if the cellular activity of your compound is enhanced.
-
Experimental Protocols & Data Presentation
Protocol 1: In Vitro APC/C Ubiquitination Assay
This assay measures the E3 ligase activity of the APC/C and its inhibition by this compound, which can be antagonized by a specific inhibitor.
Methodology:
-
Reaction Mix Preparation: In a microcentrifuge tube, combine purified APC/C, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (Ube2c/UbcH10), and a fluorescently labeled N-terminal fragment of human Cyclin B as the substrate in a reaction buffer.
-
Inhibitor/Control Incubation: Add your this compound inhibitor at various concentrations, a vehicle control (e.g., DMSO), or a known APC/C inhibitor (e.g., proTAME) to the reaction mixes.
-
Initiation of Reaction: Add purified recombinant this compound protein to the tubes, followed by ATP to start the ubiquitination reaction. Incubate at 30°C.
-
Time Points and Quenching: Take samples at different time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and visualize the fluorescently labeled Cyclin B using a gel imager. The appearance of higher molecular weight bands indicates poly-ubiquitination. Quantify the disappearance of the unmodified Cyclin B band to determine the rate of ubiquitination.
Data Summary Table:
| Compound | Target | IC50 (nM) for APC/C Inhibition (in vitro) |
| Your Inhibitor | This compound | [Insert your value] |
| Control Compound A (Inactive Analog) | This compound | > 10,000 |
| proTAME (Direct APC/C Inhibitor) | APC/C | 500 |
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Target Engagement in Cells
This protocol determines if the inhibitor disrupts the interaction between this compound and the APC/C in a cellular context.
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa or 293T) and treat them with your inhibitor at various concentrations or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against an APC/C subunit (e.g., CDC27/APC3). Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Perform a Western blot and probe for this compound and the immunoprecipitated APC/C subunit (e.g., CDC27) as a loading control.
Data Summary Table:
| Inhibitor Concentration (µM) | Co-immunoprecipitated this compound (normalized to APC3) |
| 0 (Vehicle) | 1.00 |
| 0.1 | [Insert value] |
| 1.0 | [Insert value] |
| 10.0 | [Insert value] |
Visualizations
This compound Signaling Pathway
Caption: The this compound-APC/C dual-negative feedback loop regulating cell cycle progression.
Experimental Workflow for Inhibitor Specificity Validation
Caption: A logical workflow for the comprehensive validation of an this compound inhibitor's specificity.
Logic of a Rescue Experiment
Caption: The logical framework for using an siRNA-based rescue experiment to confirm inhibitor specificity.
References
- 1. Early Mitotic Inhibitor 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the action of early mitotic inhibitor 1 on the anaphase-promoting complex/cyclosome by cyclin-dependent kinases [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stably binds and inhibits the anaphase-promoting complex/cyclosome as a pseudosubstrate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound stably binds and inhibits the anaphase-promoting complex/cyclosome as a pseudosubstrate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EMI1 Immunofluorescence
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their immunofluorescence (IF) protocols for the Early Mitotic Inhibitor 1 (EMI1) protein.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound immunofluorescence experiments.
1. Weak or No Nuclear Signal for this compound
-
Potential Cause: Inadequate Fixation
-
Solution: The choice of fixative is critical and may need to be optimized for the specific anti-EMI1 antibody being used.[1][2] Paraformaldehyde (PFA) is a common cross-linking fixative that preserves cellular morphology well.[3] However, it can sometimes mask the epitope your antibody is supposed to recognize.[3][4] Methanol, an organic solvent, works by precipitating proteins, which can sometimes better expose certain epitopes, particularly for nuclear proteins. It is recommended to test both PFA and cold methanol fixation to determine the optimal method for your antibody and cell type.
-
-
Potential Cause: Insufficient Permeabilization
-
Solution: For antibodies to access intracellular targets like this compound, the cell membrane must be permeabilized. If using PFA fixation, a separate permeabilization step with a detergent like Triton X-100 is necessary. Methanol fixation typically permeabilizes the cell membrane simultaneously. Ensure your permeabilization step is sufficient; for example, using 0.1-0.5% Triton X-100 in PBS for 5-10 minutes is a common practice.
-
-
Potential Cause: Masked Epitope
-
Solution: PFA fixation can create cross-links that hide the antibody's target epitope. If you suspect this is the case, an antigen retrieval step may be necessary. Heat-Induced Epitope Retrieval (HIER) is a common method where slides are heated in a buffer, such as sodium citrate, to unmask the epitope.
-
-
Potential Cause: Low Antibody Concentration or Inadequate Incubation Time
-
Solution: The concentration of the primary antibody should be optimized by performing a titration experiment. If the signal is weak, try increasing the antibody concentration or extending the incubation time, for instance, overnight at 4°C.
-
-
Potential Cause: Low Protein Abundance
-
Solution: The expression of this compound can vary depending on the cell cycle stage, with levels accumulating before mitosis and decreasing afterward. Ensure your cells are in a proliferative state where this compound expression is expected. If the protein is not abundant, signal amplification techniques may be necessary.
-
References
- 1. Methanol oor PFA to fix cells for nuclear protien analysis by immunofluorescence - Tissue and Cell Culture [protocol-online.org]
- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Technical Support Center: Studying EMI1 Protein Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with studying EMI1 protein interactions.
Frequently Asked Questions (FAQs)
Q1: My co-immunoprecipitation (Co-IP) experiment using an anti-EMI1 antibody is not pulling down the Anaphase-Promoting Complex/Cyclosome (APC/C). What are the possible reasons?
A1: Several factors could contribute to the failure to co-immunoprecipitate APC/C with an this compound antibody. Here are some common issues and potential solutions:
-
Antibody Quality and Epitope Masking: The antibody may not be suitable for immunoprecipitation, or the epitope it recognizes on this compound might be masked when this compound is in a complex with APC/C.
-
Troubleshooting:
-
Validate your antibody for IP applications. Not all antibodies that work for Western blotting are effective in IP.[1]
-
Test a different antibody that recognizes a distinct epitope on this compound. Polyclonal antibodies can sometimes be more successful than monoclonal antibodies for Co-IP as they recognize multiple epitopes.
-
Consider using an antibody targeting a tag (e.g., Myc, HA) on exogenously expressed, tagged this compound.[2]
-
-
-
Lysis Buffer Composition: The stringency of your lysis buffer can disrupt the relatively labile interaction between this compound and the APC/C.
-
Troubleshooting:
-
Avoid harsh detergents. Start with a gentle lysis buffer containing non-ionic detergents like NP-40 or Triton X-100.[3]
-
The this compound-APC/C interaction can be sensitive to high salt concentrations. The association has been shown to be stable in 0.25 M KCl but is partially disrupted at 0.5 M KCl.[2]
-
-
-
Low Abundance of the Complex: The this compound-APC/C complex might be transient or of low stoichiometry in your cell population and experimental conditions.
-
Troubleshooting:
-
Synchronize your cells in a cell cycle phase where this compound levels are high and it is actively inhibiting the APC/C, such as S and G2 phases.
-
Increase the amount of starting material (cell lysate).
-
-
-
Protein Degradation: this compound and other components of the cell cycle machinery are susceptible to degradation by proteases and phosphatases upon cell lysis.
-
Troubleshooting:
-
Always work on ice and use freshly prepared lysis buffer supplemented with a complete protease and phosphatase inhibitor cocktail.
-
-
Q2: I am trying to express and purify recombinant this compound, but it is mostly insoluble. How can I improve its solubility?
A2: Recombinant this compound, particularly full-length protein, can be prone to misfolding and aggregation, leading to insolubility. Here are some strategies to enhance solubility:
-
Expression System and Conditions:
-
Troubleshooting:
-
Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducing agent (e.g., IPTG) to slow down protein expression, which can promote proper folding.
-
Consider using a different expression host, such as insect cells (Sf9) or mammalian cells (HEK293), which may provide a better environment for folding and post-translational modifications.[4]
-
-
-
Fusion Tags:
-
Troubleshooting:
-
Fuse a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or NusA, to the N-terminus of this compound. These tags can significantly improve the solubility and yield of the fusion protein. The tag can later be cleaved off if necessary.
-
-
-
Construct Design:
-
Troubleshooting:
-
Express specific domains of this compound instead of the full-length protein. For example, the C-terminal domain of this compound is responsible for APC/C inhibition and may be more soluble on its own.
-
-
-
Lysis and Purification Buffers:
-
Troubleshooting:
-
Include additives in your buffers that can help stabilize the protein, such as glycerol, non-ionic detergents, or specific salts.
-
Optimize the pH of your buffers to be at least one unit away from this compound's isoelectric point.
-
-
Q3: My in vitro ubiquitination assay shows that a mutant in the Zinc-Binding Region (ZBR) of this compound can still inhibit the APC/C. Is this expected?
A3: Yes, this is partially expected. While the ZBR is crucial for potent APC/C inhibition, it is not the sole inhibitory domain. Mutation of the ZBR can convert this compound into a D-box-dependent APC/C substrate, but it may still retain some inhibitory activity, especially at higher concentrations. The D-box in this compound also contributes significantly to APC/C binding and can compete with substrates for binding to the APC/C. Therefore, a ZBR mutant might show reduced, but not completely abolished, inhibitory function.
Q4: I am performing a yeast two-hybrid (Y2H) screen with this compound as bait and I am getting a high number of false positives. How can I mitigate this?
A4: Yeast two-hybrid screens are known for a significant rate of false positives. This can be due to the bait protein auto-activating the reporter genes or non-specific interactions.
-
Troubleshooting:
-
Confirm Bait Behavior: Before screening, ensure your this compound bait construct does not auto-activate the reporter genes on its own when co-transformed with an empty prey vector.
-
Use Stringent Selection: Increase the stringency of your selection media (e.g., by adding 3-aminotriazole (3-AT) to inhibit leaky HIS3 expression).
-
Secondary Screening and Validation: All positive interactions from a Y2H screen must be independently validated by other methods, such as Co-IP or in vitro pulldown assays, using the full-length proteins in a more physiological context.
-
Bioinformatics Analysis: Be cautious of "promiscuous" interactors that appear in many unrelated screens (e.g., heat shock proteins, cytoskeletal components).
-
Data Summary
Table 1: Recommended Buffer Conditions for this compound Co-Immunoprecipitation
| Component | Concentration | Purpose | Reference |
| Tris-HCl | 10-50 mM | Buffering agent | |
| NaCl/KCl | 150-250 mM | To mimic physiological salt concentration and reduce non-specific ionic interactions. Note: this compound-APC/C interaction is sensitive to concentrations >0.5M KCl. | |
| EDTA/EGTA | 1 mM | Chelates divalent cations, inhibiting metalloproteases. | |
| Non-ionic Detergent (NP-40/Triton X-100) | 0.1-1% | To solubilize proteins and disrupt non-specific hydrophobic interactions. | |
| Protease Inhibitor Cocktail | 1x | To prevent protein degradation. | |
| Phosphatase Inhibitor Cocktail | 1x | To preserve phosphorylation states which may be crucial for interactions. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous this compound and APC/C
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold Co-IP Lysis Buffer (see Table 1) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, add Protein A/G magnetic beads to the whole-cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against this compound to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold Co-IP Wash Buffer (similar to lysis buffer, may contain lower detergent concentration).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against APC/C subunits (e.g., CDC27, CDH1) and this compound.
-
Protocol 2: In Vitro Ubiquitination Assay for APC/C Activity with Recombinant this compound
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2C/UbcH10 and/or UBE2S)
-
Ubiquitin
-
ATP
-
Immunopurified or recombinant APC/C
-
APC/C co-activator (e.g., Cdh1 or Cdc20)
-
Radiolabeled or fluorescently tagged substrate (e.g., N-terminal fragment of Cyclin B)
-
Recombinant this compound (wild-type or mutant) or control buffer
-
-
-
Incubation:
-
Incubate the reaction mixture at the appropriate temperature (e.g., 30°C) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the ubiquitinated substrate by autoradiography (for radiolabeled substrates) or fluorescence imaging. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Compare the extent of substrate ubiquitination in the presence and absence of this compound to determine its inhibitory activity.
-
Visualizations
Caption: this compound-APC/C Signaling Pathway.
Caption: Co-Immunoprecipitation Experimental Workflow.
References
- 1. scbt.com [scbt.com]
- 2. This compound stably binds and inhibits the anaphase-promoting complex/cyclosome as a pseudosubstrate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cryo-EM structures of apo-APC/C and APC/CCDH1:this compound complexes provide insights into APC/C regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Results of an EMI1 Knockdown Experiment: A Comparative Guide
Data Presentation: Quantitative Analysis of EMI1 Knockdown
The following tables summarize the expected quantitative results from key experiments designed to validate the knockdown of this compound and characterize its downstream effects.
Table 1: Validation of this compound Knockdown Efficiency
| Validation Method | Control (e.g., Scrambled siRNA) | This compound Knockdown (e.g., this compound siRNA) | Alternative/Comparator |
| Relative this compound mRNA Expression (qPCR) | 1.0 (baseline) | Significant decrease (e.g., < 0.3) | Treatment with a known transcriptional repressor of this compound |
| Relative this compound Protein Level (Western Blot) | 1.0 (baseline) | Significant decrease (e.g., < 0.2) | Use of a different validated this compound siRNA sequence |
Table 2: Downstream Effects of this compound Knockdown on Cell Cycle Regulators
| Target Protein | Control (e.g., Scrambled siRNA) | This compound Knockdown (e.g., this compound siRNA) | Rationale |
| Cyclin A | Normal physiological levels | Decreased levels[1][2][3] | This compound inhibits the APC/C, which targets Cyclin A for degradation.[2][3] |
| Cyclin B1 | Normal physiological levels | Decreased levels | Similar to Cyclin A, Cyclin B1 is a substrate of the APC/C. |
| Geminin | Normal physiological levels | Decreased levels | Geminin is an APC/C substrate and its degradation is prevented by this compound. |
| Phospho-Histone H2AX (γH2AX) | Low basal levels | Increased levels | DNA rereplication caused by this compound depletion can lead to DNA damage. |
Table 3: Phenotypic Consequences of this compound Knockdown
| Phenotypic Assay | Control (e.g., Scrambled siRNA) | This compound Knockdown (e.g., this compound siRNA) | Alternative/Comparator |
| Cell Cycle Profile (Flow Cytometry) | Normal distribution across G1, S, and G2/M phases | Accumulation of cells in G2/M phase and/or evidence of DNA rereplication (>4N DNA content). | Treatment with a known G2/M checkpoint inducer (e.g., doxorubicin) |
| Cell Proliferation Assay | Normal growth rate | Reduced proliferation rate. | Treatment with a general cytostatic agent |
| Cellular Senescence (SA-β-gal staining) | Low percentage of senescent cells | Increased percentage of senescent cells. | Treatment with an inducer of senescence (e.g., etoposide) |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
1. Quantitative Real-Time PCR (qPCR) for this compound mRNA Levels
-
Cell Culture and Treatment: Plate cells at a density to reach 70-80% confluency at the time of transfection. Transfect cells with either this compound siRNA or a non-targeting (scrambled) siRNA control using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-72 hours.
-
RNA Isolation: Lyse cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits). Assess RNA purity and concentration using a spectrophotometer; an A260/A280 ratio of ~2.0 is ideal.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Prepare a reaction mix containing cDNA, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix. Run the qPCR reaction in a thermal cycler.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound siRNA-treated sample to the scrambled siRNA control.
2. Western Blot for Protein Levels
-
Sample Preparation: Following siRNA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Denature protein lysates by boiling in SDS-PAGE sample buffer. Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., this compound, Cyclin A, γH2AX) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample. Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >4N (rereplicated) populations.
Mandatory Visualizations
Experimental Workflow for Validating this compound Knockdown
Caption: Workflow for validating this compound knockdown and its effects.
Signaling Pathway of this compound in Cell Cycle Regulation
Caption: this compound's role in inhibiting APC/C to regulate the cell cycle.
Logical Comparison of this compound Knockdown vs. Control
References
- 1. Loss of this compound-Dependent Anaphase-Promoting Complex/Cyclosome Inhibition Deregulates E2F Target Expression and Elicits DNA Damage-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Gatekeepers of Mitosis: A Comparative Analysis of EMI1 Inhibition Strategies
For researchers, scientists, and drug development professionals navigating the intricate landscape of cell cycle regulation, the Early Mitotic Inhibitor 1 (EMI1) presents a compelling target. As a master regulator of the Anaphase-Promoting Complex/Cyclosome (APC/C), this compound ensures the fidelity of cell division, and its dysregulation is implicated in genomic instability and oncogenesis. This guide provides a comparative analysis of the effects of inhibiting this compound, drawing upon experimental data to illuminate the consequences of its disruption and contrasting its mechanism with other key regulators of the APC/C.
This compound, also known as F-box only protein 5 (FBXO5), is a critical cell cycle protein that prevents premature entry into anaphase by inhibiting the APC/C, an E3 ubiquitin ligase.[1] Its timely expression and degradation are paramount for the proper succession of S phase and mitosis. Inhibition of this compound, therefore, offers a window into the fundamental mechanisms governing cell proliferation and a potential avenue for therapeutic intervention.
The Central Role of this compound in Cell Cycle Progression
This compound's primary function is to restrain the APC/C, particularly in association with its co-activators Cdc20 and Cdh1.[2][3] This inhibition is crucial for the accumulation of key proteins required for DNA replication and mitotic entry, such as cyclin A and geminin.[1][4] By preventing their ubiquitination and subsequent degradation by the proteasome, this compound safeguards against catastrophic events like DNA rereplication.
The inhibitory mechanism of this compound is multifaceted. It possesses a D-box and a Zinc Binding Region (ZBR) that are both essential for its function. This compound acts as a pseudosubstrate, binding to the APC/C's substrate recognition sites and thereby competitively inhibiting the binding of true substrates. Interestingly, this compound's function is concentration-dependent; at low concentrations, it can act as a substrate for the APC/C, while at higher concentrations, it serves as a potent inhibitor.
Comparative Effects of this compound Inhibition
Direct small-molecule inhibitors of this compound are not yet widely characterized or commercially available. Therefore, the primary method for studying the effects of this compound inhibition is through its depletion, typically achieved using small interfering RNA (siRNA). The consequences of this compound depletion provide a clear picture of its essential roles.
| Experimental Approach | Key Cellular Effects | Molecular Consequences | Reference |
| siRNA-mediated this compound Depletion | Inhibition of cell proliferation, DNA rereplication, induction of giant nuclei. | Premature activation of APC/CCdh1, leading to the degradation of cyclin A, cyclin B1, and geminin. | |
| siRNA-mediated this compound Depletion in BRCA1-mutant cells | Increased resistance to PARP inhibitors (Olaparib, Talazoparib) and other cytotoxic drugs (Cisplatin, CHK1 inhibitor). | Upregulation of RAD51 protein, a key factor in homologous recombination repair. |
Signaling Pathways and Experimental Workflow
To visualize the regulatory network surrounding this compound and the experimental approach to studying its inhibition, the following diagrams are provided.
Caption: The this compound signaling pathway, illustrating its regulation and downstream effects on the cell cycle.
Caption: A generalized experimental workflow for evaluating the effects of this compound inhibition using siRNA.
Detailed Experimental Protocols
1. siRNA-mediated Depletion of this compound and Cell Viability Assay
-
Cell Culture: Human cell lines (e.g., HeLa, HCT116, or specific cancer cell lines like MDA-MB-436 for BRCA1-mutant studies) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
siRNA Transfection: Cells are transfected with control siRNA or siRNA duplexes targeting this compound using a suitable transfection reagent. The efficiency of knockdown is typically confirmed after 48-72 hours.
-
Drug Treatment: Following transfection, cells are treated with various concentrations of the compounds of interest (e.g., Olaparib, Cisplatin).
-
Cell Viability Measurement: After a set incubation period (e.g., 96 hours), cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or by crystal violet staining. The half-maximal inhibitory concentration (IC50) is then calculated.
-
Western Blotting: To confirm this compound knockdown and analyze the levels of downstream proteins, cell lysates are subjected to SDS-PAGE and immunoblotted with specific antibodies against this compound, RAD51, Cyclin A, Geminin, and a loading control like RNA Helicase A (RHA) or β-actin.
2. Cell Cycle Analysis by Flow Cytometry (FACS)
-
Cell Preparation: Cells are harvested at different time points after siRNA transfection and treatment.
-
DNA Staining: Cells are fixed (e.g., with ethanol) and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI) or DAPI.
-
FACS Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases, as well as the presence of a sub-G1 peak (indicative of apoptosis) or cells with >4N DNA content (indicative of rereplication), are quantified.
3. In Vitro Ubiquitination Assay
-
Reagents: This assay requires purified APC/C, recombinant E1 and E2 enzymes, ubiquitin, an ATP-regenerating system, and a radiolabeled or tagged substrate (e.g., 125I-cyclin B or securin).
-
Reaction: The components are mixed in a reaction buffer. To test the effect of this compound, recombinant this compound protein is added to the reaction.
-
Analysis: The reaction is stopped at various time points, and the products are resolved by SDS-PAGE. The ubiquitination of the substrate is visualized by autoradiography or immunoblotting. The disappearance of the unmodified substrate and the appearance of higher molecular weight ubiquitinated forms are quantified.
Contrasting this compound with Other APC/C Regulators
While this compound is a primary inhibitor of the APC/C during S and G2 phases, other proteins also play crucial regulatory roles, albeit with different mechanisms.
-
Mad2: A key component of the spindle assembly checkpoint (SAC), Mad2 primarily inhibits APC/CCdc20 in response to unattached kinetochores during mitosis. Unlike this compound, which acts as a general inhibitor of substrate binding, Mad2's inhibitory mechanism is more specific to the mitotic checkpoint. Furthermore, this compound is capable of stabilizing cyclin A, whereas Mad2 is not.
-
Cyclin-Dependent Kinases (CDKs): CDKs can negatively regulate this compound's ability to inhibit the APC/C. Phosphorylation of this compound by CDKs during mitosis reduces its binding affinity for the APC/C, contributing to its inactivation and subsequent degradation. This represents a mechanism for releasing the APC/C from this compound's inhibition at the onset of mitosis, which is distinct from the direct inhibitory actions of proteins like this compound and Mad2.
References
- 1. Early Mitotic Inhibitor 1 - Wikipedia [en.wikipedia.org]
- 2. This compound regulates the anaphase-promoting complex by a different mechanism than Mad2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates the anaphase-promoting complex by a different mechanism than Mad2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EMI1 and Other Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibitors in Cell Cycle Control
For Researchers, Scientists, and Drug Development Professionals
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring unidirectional progression through mitosis and the maintenance of genomic stability. Its activity is tightly regulated by a cohort of endogenous and synthetic inhibitors. This guide provides a detailed comparison of the Early Mitotic Inhibitor 1 (EMI1) with other notable APC/C inhibitors, including components of the Spindle Assembly Checkpoint (SAC) and small molecule inhibitors, supported by experimental data and protocols.
Mechanisms of Action: A Diverse Arsenal Against the APC/C
APC/C inhibitors employ distinct strategies to suppress its ubiquitin ligase activity, primarily by targeting the APC/C core complex or its co-activators, Cdc20 and Cdh1.
-
This compound: This endogenous inhibitor functions as a potent pseudosubstrate, employing a multi-pronged approach to neutralize the APC/C.[1][2] this compound contains a D-box motif that competitively binds to the substrate receptor sites on the APC/C co-activators, Cdc20 and Cdh1.[1][3] Additionally, its Zinc-Binding Region (ZBR) directly engages the APC/C core, obstructing the recruitment of the ubiquitin-conjugating enzyme (E2), UBE2C.[4] A C-terminal tail further mimics the E2 enzyme UBE2S, blocking its interaction with the APC/C. This multifaceted inhibition makes this compound a robust negative regulator of the APC/C, particularly during the S and G2 phases, where it is essential for preventing premature degradation of cyclins and geminin, thereby averting DNA re-replication.
-
Spindle Assembly Checkpoint (SAC) Proteins (Mad2 and BubR1): Mad2 and BubR1 are key effectors of the SAC, a surveillance mechanism that delays anaphase onset until all chromosomes are correctly attached to the mitotic spindle. These proteins act primarily on APC/C-Cdc20. Mad2 binds to Cdc20, inducing a conformational change that prevents it from activating the APC/C. BubR1 also binds to Cdc20 and acts as a pseudosubstrate, containing KEN and D-box-like motifs that compete with authentic substrates. BubR1 and Mad2 can work synergistically to potently inhibit APC/C-Cdc20.
-
Small Molecule Inhibitors (proTAME and Apcin): These synthetic inhibitors offer valuable tools for dissecting APC/C function and hold therapeutic potential.
-
proTAME (prodrug of TAME): TAME (Tosyl-L-Arginine Methyl Ester) mimics the C-terminal IR-tail of Cdc20 and Cdh1, competitively inhibiting their binding to the APC/C core complex. This prevents the activation of the APC/C.
-
Apcin: This small molecule directly binds to Cdc20 and competitively inhibits the binding of D-box-containing substrates.
-
Quantitative Comparison of Inhibitor Potency
Direct comparison of the potency of APC/C inhibitors is challenging due to variations in experimental systems (in vitro reconstituted systems vs. cell-based assays) and the different mechanisms of action. The following table summarizes available quantitative data.
| Inhibitor | Type | Target | IC50 / Effective Concentration | Cell Line / System | Reference(s) |
| This compound | Endogenous Protein | APC/C-Cdc20 & APC/C-Cdh1 | ~5 nM (in vitro) | Purified in vitro system | |
| 0.5 µM (in vitro) | Xenopus egg extract | ||||
| BubR1 | Endogenous Protein | APC/C-Cdc20 | More potent than Mad2 (12-fold) | In vitro analysis | |
| Mad2 | Endogenous Protein | APC/C-Cdc20 | High µM range (in vitro, alone) | Purified in vitro system | |
| proTAME | Small Molecule | APC/C core | 4.8 - 12.1 µM | Multiple Myeloma cell lines | |
| 22 µM | RT-4 (bladder cancer) | ||||
| 73.6 µM | Healthy PBMCs | ||||
| Apcin | Small Molecule | Cdc20 | 30.77 µM | U251MG (glioblastoma) | |
| 81.38 µM | U87MG (glioblastoma) | ||||
| 53.50 µM | MDA-MB-468 (breast cancer) | ||||
| 91.41 µM | MDA-MB-231 (breast cancer) |
Note: The inhibitory concentrations for endogenous proteins are often reported as the amount required for significant inhibition in reconstituted in vitro ubiquitination assays, not as traditional IC50 values derived from dose-response curves in cell viability assays. The IC50 values for small molecules can vary significantly between different cell lines.
Comparison of Substrate Specificity
The substrate specificity of APC/C inhibitors is largely determined by their mechanism of action.
| Inhibitor | Co-activator Specificity | Key Substrate Stabilization | Notes | Reference(s) |
| This compound | APC/C-Cdc20 and APC/C-Cdh1 | Cyclin A, Cyclin B, Geminin, Securin | Broad specificity due to targeting both co-activators. Crucial for preventing re-replication by stabilizing S-phase substrates. | |
| Mad2 & BubR1 (SAC) | Primarily APC/C-Cdc20 | Cyclin B1, Securin | Primarily active during mitosis to prevent premature anaphase. Less effective at inhibiting the degradation of early mitotic substrates like Cyclin A. | |
| proTAME | APC/C-Cdc20 and APC/C-Cdh1 | Broad range of APC/C substrates | Inhibits the binding of both co-activators to the APC/C, leading to the stabilization of a wide array of substrates. | |
| Apcin | APC/C-Cdc20 | D-box containing substrates (e.g., Cyclin B1, Securin) | Specific for Cdc20-dependent degradation. |
Experimental Protocols for Comparing APC/C Inhibitors
In Vitro APC/C Ubiquitination Assay
This assay directly measures the enzymatic activity of the APC/C in the presence of various inhibitors.
Objective: To determine the concentration-dependent effect of inhibitors on the ubiquitination of a specific APC/C substrate.
Materials:
-
Purified recombinant human APC/C, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2C/UbcH10 and UBE2S), and co-activators (Cdc20 or Cdh1).
-
Recombinant ubiquitin.
-
Fluorescently or radioactively labeled APC/C substrate (e.g., N-terminal fragment of Cyclin B1 or Securin).
-
ATP regeneration system.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Test inhibitors (this compound, Mad2, BubR1, TAME, Apcin) at various concentrations.
-
SDS-PAGE gels and imaging system (fluorescence scanner or autoradiography).
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing ubiquitination buffer, purified APC/C, co-activator (Cdc20 or Cdh1), E1, E2s, labeled substrate, and ubiquitin.
-
Inhibitor Addition: Add varying concentrations of the test inhibitors or a vehicle control to the reaction mixtures.
-
Initiate Reaction: Start the ubiquitination reaction by adding the ATP regeneration system and incubating at 30°C.
-
Time Course: Take aliquots from each reaction at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the ubiquitinated substrate bands using a fluorescence scanner or autoradiography.
-
Quantification: Quantify the intensity of the unmodified substrate band and the high-molecular-weight ubiquitinated species. Plot the percentage of substrate ubiquitination against the inhibitor concentration to determine the IC50 or effective inhibitory concentration.
Immunoprecipitation (IP)-based APC/C Activity Assay from Cell Lysates
This assay measures the activity of endogenous APC/C immunoprecipitated from cells treated with different inhibitors.
Objective: To assess the effect of small molecule inhibitors on APC/C activity in a more physiological context.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116).
-
Small molecule inhibitors (proTAME, Apcin) and vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against an APC/C subunit (e.g., anti-Cdc27).
-
Protein A/G magnetic beads.
-
Reagents for in vitro ubiquitination assay (as described above, but with unlabeled substrate).
-
Antibodies against the substrate (e.g., anti-Cyclin B1) and ubiquitin for Western blotting.
Procedure:
-
Cell Treatment: Treat cultured cells with different concentrations of proTAME, Apcin, or vehicle for a specified time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-Cdc27 antibody to capture the APC/C complex.
-
Add protein A/G beads to pull down the antibody-APC/C complexes.
-
Wash the beads extensively to remove unbound proteins.
-
-
In Vitro Ubiquitination:
-
Resuspend the beads with the immunoprecipitated APC/C in ubiquitination buffer.
-
Add E1, E2, ubiquitin, ATP, and an unlabeled substrate to the beads.
-
Incubate at 30°C to allow the ubiquitination reaction to proceed.
-
-
Analysis:
-
Stop the reaction and elute the proteins from the beads.
-
Separate the proteins by SDS-PAGE and perform Western blotting using antibodies against the substrate and ubiquitin to detect ubiquitinated forms.
-
-
Quantification: Quantify the ubiquitinated substrate bands to compare the APC/C activity in samples from cells treated with different inhibitors.
Visualizing APC/C Regulation and Experimental Design
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing APC/C inhibitors.
Caption: APC/C Inhibition Pathways
Caption: Comparative Experimental Workflow
Conclusion
The regulation of the APC/C is a complex process involving a diverse set of inhibitors, each with a unique mechanism of action, potency, and substrate specificity. This compound stands out as a potent, broad-spectrum endogenous inhibitor targeting both APC/C-Cdc20 and APC/C-Cdh1, playing a critical role in preventing DNA re-replication. The SAC proteins, Mad2 and BubR1, provide a more specialized, temporally controlled inhibition of APC/C-Cdc20 during mitosis. Small molecule inhibitors like proTAME and apcin offer valuable pharmacological tools to probe APC/C function and represent potential avenues for therapeutic intervention, particularly in oncology. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desired target (APC/C core vs. co-activator) and the specific cell cycle phase or process under investigation. The experimental protocols outlined in this guide provide a framework for the systematic comparison of these and other novel APC/C inhibitors.
References
- 1. Evidence for how APC-C-Cdc20 changes its substrate specificity in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Intricate Regulatory Mechanisms of the Anaphase-Promoting Complex/Cyclosome and Its Role in Chromatin Regulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EMI1 and Emi2 Function: Key Regulators of Mitotic and Meiotic Cell Cycles
A deep dive into the functional distinctions of two critical cell cycle inhibitors, providing researchers and drug development professionals with a comprehensive comparative guide.
Early Mitotic Inhibitor 1 (EMI1) and its meiotic counterpart, Emi2, are pivotal inhibitors of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins. While both proteins share the fundamental role of APC/C inhibition, their cell cycle-specific functions, regulatory mechanisms, and molecular interactions exhibit critical differences. This guide provides a comparative analysis of this compound and Emi2, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of these essential cell cycle regulators.
Core Functional Comparison: Mitosis vs. Meiosis
This compound and Emi2 play non-redundant roles in distinct cell division programs. This compound is essential for the proper execution of the mitotic cell cycle, while Emi2 is indispensable for the successful completion of meiosis.
-
This compound in Mitosis: this compound functions primarily during the S and G2 phases of the mitotic cell cycle.[1] Its key role is to inhibit the APC/C co-activator Cdh1 (APC/C^Cdh1), thereby preventing the premature degradation of crucial substrates like Cyclin A and Geminin.[1] This inhibition is vital for preventing DNA rereplication and ensuring timely entry into mitosis.[1] The degradation of this compound in prophase is a prerequisite for the activation of the APC/C and the subsequent progression through mitosis.[1]
-
Emi2 in Meiosis: Emi2 is a key component of the cytostatic factor (CSF) that arrests vertebrate oocytes in metaphase II of meiosis, awaiting fertilization.[2] Emi2 inhibits the APC/C co-activator Cdc20 (APC/C^Cdc20), thus stabilizing Maturation-Promoting Factor (MPF) and maintaining the meiotic arrest. Upon fertilization, a calcium-mediated signaling cascade leads to the degradation of Emi2, releasing the APC/C from inhibition and allowing the completion of meiosis.
Quantitative Analysis of APC/C Inhibition
While direct side-by-side kinetic comparisons of this compound and Emi2 inhibitory activity are limited in the literature, in vitro ubiquitination assays have provided insights into their respective potencies. The following table summarizes available quantitative data on the concentrations of this compound and Emi2 required for APC/C inhibition. It is important to note that these values are from different studies and experimental conditions may vary.
| Inhibitor | Target APC/C Complex | Substrate | Inhibitory Concentration | Reference |
| Human this compound | APC/C^Cdh1 | Cyclin B | ~0.5 µM for complete inhibition | |
| Human this compound (ZBR mutant) | APC/C^Cdh1 | Cyclin B | ~4-8 µM for maximal inhibition | |
| Xenopus Emi2 | APC/C^Cdc20 | Securin | Effective inhibition at nM concentrations |
Mechanism of APC/C Inhibition: A Tale of Two Tails and a Zinc Finger
Both this compound and Emi2 possess a conserved C-terminal region containing a Destruction Box (D-box), a Zinc-Binding Region (ZBR), and a C-terminal "RL" tail, all of which contribute to APC/C inhibition. However, the precise mechanisms and the relative importance of these domains differ between the two proteins.
This compound is thought to act as a pseudosubstrate inhibitor, where its D-box competes with substrates for binding to the APC/C. The ZBR and the RL tail contribute to the stable binding and inhibition of the APC/C. In contrast, while the D-box of Emi2 is involved in APC/C binding, its inhibitory function is largely dependent on the ZBR and the RL tail. Emi2 has been shown to inhibit the ubiquitin transfer step catalyzed by the APC/C, a mechanism that appears to be D-box independent. A proposed two-step model for inhibition by both proteins involves initial docking onto the APC/C via the RL tail, followed by the inhibitory action of the D-box and ZBR.
The following diagram illustrates the proposed two-step model of APC/C inhibition by this compound and Emi2.
Caption: A diagram illustrating the two-step mechanism of APC/C inhibition by this compound and Emi2.
Experimental Protocols
In Vitro APC/C Ubiquitination Assay
This assay is fundamental for assessing the inhibitory activity of this compound and Emi2 on the APC/C.
Materials:
-
Purified APC/C (immunopurified from cell extracts or reconstituted recombinant complex)
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., Ube2C/UbcH10 and Ube2S)
-
Ubiquitin
-
ATP regeneration system
-
Radiolabeled or fluorescently tagged substrate (e.g., N-terminal fragment of Cyclin B or Securin)
-
Purified recombinant this compound or Emi2 protein
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT)
Procedure:
-
Assemble the ubiquitination reaction mixture on ice, containing E1, E2s, ubiquitin, and the ATP regeneration system in the reaction buffer.
-
Add the purified APC/C to the reaction mixture.
-
Add varying concentrations of purified this compound or Emi2 to the respective reaction tubes. Include a control reaction without any inhibitor.
-
Pre-incubate the mixture at room temperature for 15-30 minutes to allow the inhibitor to bind to the APC/C.
-
Initiate the reaction by adding the labeled substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and autoradiography or fluorescence imaging. The extent of substrate ubiquitination (indicated by the appearance of higher molecular weight species) is inversely proportional to the inhibitory activity of this compound or Emi2.
Co-Immunoprecipitation of this compound/Emi2 with APC/C
This method is used to verify the physical interaction between this compound or Emi2 and the APC/C in a cellular context.
Materials:
-
Cells expressing tagged this compound or Emi2 (or use antibodies against the endogenous proteins)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Antibody against the tag or the protein of interest (e.g., anti-Myc, anti-Flag, anti-EMI1, anti-Emi2)
-
Antibodies against APC/C subunits (e.g., anti-Cdc27/APC3)
-
Protein A/G agarose beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody against this compound or Emi2 overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against APC/C subunits to detect the co-immunoprecipitated complex.
Signaling Pathways
The regulation of this compound and Emi2 is tightly controlled by distinct signaling pathways that ensure their timely degradation and the proper progression of mitosis and meiosis, respectively.
The following diagram depicts the signaling pathway leading to this compound degradation in mitosis.
Caption: Signaling cascade leading to the degradation of this compound and mitotic progression.
The signaling pathway for Emi2 degradation upon fertilization is distinct and calcium-dependent.
Caption: Calcium-dependent signaling pathway for Emi2 degradation upon fertilization.
Conclusion
This compound and Emi2, while sharing a common ancestor and a core inhibitory function towards the APC/C, have evolved to become highly specialized regulators of mitosis and meiosis, respectively. Their distinct temporal and spatial expression patterns, their differential regulation by upstream signaling pathways, and the nuances in their mechanisms of APC/C inhibition underscore their unique and indispensable roles in cell division. A thorough understanding of these differences is not only crucial for fundamental cell cycle research but also holds significant potential for the development of novel therapeutic strategies targeting cell proliferation in diseases such as cancer. This guide provides a foundational framework for researchers to navigate the complexities of this compound and Emi2 function and to design experiments that will further unravel the intricacies of cell cycle control.
References
- 1. This compound is needed to couple DNA replication with mitosis but does not regulate activation of the mitotic APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for the anaphase-promoting complex inhibitor Emi2/XErp1, a homolog of early mitotic inhibitor 1, in cytostatic factor arrest of Xenopus eggs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of EMI1 Antibody Specificity
For researchers in cell biology and oncology, the precise detection of Early Mitotic Inhibitor 1 (EMI1) is critical for understanding cell cycle regulation and its dysregulation in cancer. As a key inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), this compound's expression levels and localization are tightly controlled. The specificity of the antibodies used to detect this compound is therefore paramount for generating reliable and reproducible data. This guide provides a framework for the cross-validation of this compound antibody specificity, offering a comparison of commercially available antibodies and detailed experimental protocols to empower researchers to confidently select and validate the best antibody for their needs.
Understanding this compound's Role in the Cell Cycle
This compound, also known as F-box and WD repeat domain-containing protein 5 (FBXO5), is a crucial regulator of the cell cycle.[1] Its primary function is to inhibit the APC/C, a large E3 ubiquitin ligase that targets numerous proteins for degradation, thereby controlling progression through mitosis and the G1 phase.[2][3] By inhibiting the APC/C during the S and G2 phases, this compound allows for the accumulation of key mitotic regulators, including cyclin A and cyclin B, which are essential for entry into mitosis.[4]
The activity of this compound is itself regulated through protein-protein interactions and post-translational modifications. For instance, the SCFβTrCP ubiquitin ligase complex targets this compound for degradation in early mitosis, which in turn activates the APC/C. Conversely, the protein Pin1 can bind to and stabilize this compound during the G2 phase. Given this complex network of interactions, it is essential that an antibody against this compound be highly specific and not cross-react with its binding partners or other cellular components.
Comparison of Commercially Available this compound Antibodies
The selection of a primary antibody is the first critical step in any immunoassay. Below is a summary of key features of several commercially available this compound antibodies. Researchers should note that the validation data presented by manufacturers is a useful starting point, but independent verification is strongly recommended.
| Antibody/Vendor | Host | Clonality | Validated Applications | Reported Molecular Weight | Additional Validation Data |
| Antibody A (e.g., Novus Biologicals) | Mouse | Monoclonal | IHC, WB | ~56 kDa | Staining of human ovarian carcinoma in IHC, WB on various cell lysates. |
| Antibody B (e.g., Santa Cruz Biotechnology) | Mouse | Monoclonal | WB, IP, IF, IHC, FCM, ELISA | Not specified | Offers related products like siRNA and CRISPR knockout plasmids for validation. |
| Antibody C (e.g., RayBiotech) | Mouse | Monoclonal | IHC only | Not specified | Pre-diluted and ready-to-use for IHC applications. |
| Antibody D (e.g., Thermo Fisher Scientific) | Rabbit | Polyclonal | WB, IHC, IF | ~50 kDa | Validation using knockdown and knockout models is highlighted as a key strategy. |
| Antibody E (e.g., Abcam) | Rabbit | Monoclonal | WB, IHC, ICC/IF, IP | ~56 kDa | Often provides knockout-validated data and customer reviews with images. |
Experimental Protocols for Cross-Validation of this compound Antibody Specificity
To ensure the specificity of a chosen this compound antibody, a series of validation experiments should be performed. The following protocols provide a comprehensive workflow.
Western Blotting (WB)
Western blotting is a fundamental technique to assess antibody specificity by detecting a protein of the correct molecular weight.
Protocol:
-
Lysate Preparation:
-
Culture a positive control cell line known to express this compound (e.g., HeLa, U2OS) and a negative control cell line with low or no this compound expression.
-
For a definitive negative control, generate an this compound knockdown (using siRNA) or knockout (using CRISPR/Cas9) version of the positive control cell line.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody at the manufacturer's recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Image the blot using a chemiluminescence imager.
-
Expected Outcome: A single band at the expected molecular weight of this compound (~50-56 kDa) should be present in the positive control lane and absent or significantly reduced in the knockdown/knockout lane.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to not only confirm the identity of the target protein but also to identify any off-target binding partners.
Protocol:
-
Immunoprecipitation:
-
Pre-clear cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with the this compound antibody or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
-
Mass Spectrometry:
-
Analyze the digested peptides by LC-MS/MS.
-
Search the resulting spectra against a protein database to identify the proteins.
-
Expected Outcome: this compound should be identified with high confidence and coverage in the sample immunoprecipitated with the this compound antibody and not in the isotype control. Known this compound-interacting proteins may also be identified, while unrelated proteins should be absent.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC and IF are used to assess the subcellular localization of the target protein, which should be consistent with its known function.
Protocol:
-
Sample Preparation:
-
Fix cells or tissue sections in 4% paraformaldehyde.
-
Permeabilize cells with 0.1-0.25% Triton X-100.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with the primary this compound antibody at the recommended dilution.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (for IF) or a biotinylated secondary antibody and streptavidin-HRP followed by a chromogenic substrate (for IHC).
-
-
Imaging:
-
For IF, mount coverslips with a mounting medium containing DAPI to stain the nuclei and visualize using a fluorescence microscope.
-
For IHC, counterstain with hematoxylin and visualize using a bright-field microscope.
-
Expected Outcome: The staining pattern should be consistent with the known localization of this compound, which is predominantly nuclear and can also be found at the spindle poles during mitosis. The staining should be absent in this compound knockdown/knockout cells.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the biological context of this compound, the following diagrams are provided.
References
A Comparative Guide to EMI1 Knockout and Knockdown Phenotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early Mitotic Inhibitor 1 (EMI1), also known as F-box and WD repeat domain-containing protein 5 (FBXO5), is a critical regulator of the cell cycle. Its primary function is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that targets numerous cell cycle proteins for degradation. By inhibiting the APC/C, this compound ensures the timely progression through S and G2 phases and the proper entry into mitosis. Given its central role in cell cycle control, the experimental depletion of this compound through gene knockout (KO) or knockdown (KD) techniques has been instrumental in elucidating its function and its potential as a therapeutic target in cancer.
This guide provides a comprehensive comparison of the phenotypes observed following this compound knockout versus knockdown, supported by experimental data and detailed protocols. The objective is to offer a clear understanding of the distinct cellular consequences of these two powerful loss-of-function approaches.
Phenotypic Comparison: Knockout vs. Knockdown
The depletion of this compound, whether transiently through knockdown or permanently via knockout, leads to a cascade of cellular defects stemming from the premature activation of the APC/C. However, the severity, onset, and long-term consequences of these phenotypes can differ significantly between the two methodologies.
Summary of Key Phenotypes
| Phenotype | This compound Knockdown (transient) | This compound Knockout (permanent) | Key Differences |
| Cell Cycle Progression | Arrest in S/G2 or G1 phase, depending on the cell type and experimental context.[1][2] | Early embryonic lethality in mice due to mitotic defects and chromosomal missegregation. In cell lines, leads to profound cell cycle arrest and proliferation defects. | Knockout results in a more severe and irreversible cell cycle arrest, leading to developmental failure in organisms. Knockdown effects are transient and may be partially overcome. |
| Ploidy | Induction of polyploidy and endoreduplication, with cells exhibiting >4N DNA content.[2][3] | Polyploidy and enlarged nuclei are observed in knockout cells and embryos. | Both methods lead to polyploidy, but the complete and continuous absence of this compound in knockout models can result in more pronounced and sustained endoreduplication cycles. |
| DNA Damage | Accumulation of DNA damage, evidenced by γH2AX foci, attributed to replication stress.[2] | Increased DNA damage is a feature of this compound-deficient cells, contributing to genomic instability. | The continuous replication stress in knockout cells is expected to lead to a greater accumulation of DNA damage over time compared to the transient stress in knockdown cells. |
| Cellular Senescence | Induction of cellular senescence in a significant percentage of cells (e.g., 37-65% in RPE cells) following transient depletion. | Long-term absence of this compound is associated with cellular transformation and compromised chromosome stability, which can be linked to senescence pathways. | Knockdown has been directly shown to induce senescence as a primary outcome. In knockout models, while senescence may occur, the more prominent long-term phenotype is often genomic instability and cellular transformation. |
| Apoptosis | Increased sensitivity to apoptosis-inducing agents like doxorubicin. | Increased apoptosis is observed in this compound-knockout embryos. | Both knockdown and knockout can sensitize cells to apoptosis, highlighting this compound's role in cell survival pathways. |
| Genomic Instability | Increased chromosomal instability (CIN) phenotypes. | Induces significant chromosomal instability, promoting cellular transformation. | While both lead to CIN, the permanent nature of knockout is more strongly associated with driving long-term cellular transformation. |
Experimental Data
The following tables summarize quantitative data from studies utilizing this compound knockdown to illustrate the extent of the observed phenotypes. Direct quantitative comparisons with knockout in the same cell lines are limited in the literature; however, the severity of the knockout phenotype (embryonic lethality) suggests these quantitative effects would be more pronounced.
Table 1: Induction of Cellular Senescence upon this compound Knockdown
| Cell Line | Time Post-siRNA Transfection | Percentage of Senescent Cells (SA-β-gal positive) | Reference |
| RPE | 4 days | ~37% | |
| RPE | 5 days | ~65% |
Table 2: Enhancement of Doxorubicin-Induced Apoptosis by this compound Knockdown
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| HSC3 | Doxorubicin alone | 38.5% | |
| HSC3 | This compound siRNA + Doxorubicin | 69.59% | |
| Ca9-22 | Doxorubicin alone | 8.18% | |
| Ca9-22 | This compound siRNA + Doxorubicin | 56.67% |
Signaling Pathways and Mechanisms
The phenotypic consequences of this compound depletion are a direct result of the untimely activation of the APC/C. The following diagrams illustrate the central role of this compound in cell cycle regulation and the downstream effects of its removal.
This compound-APC/C Signaling Pathway
Caption: this compound-APC/C signaling pathway in the cell cycle.
Consequences of this compound Depletion
Caption: Downstream consequences of this compound depletion.
Experimental Protocols
This compound Knockdown using siRNA
This protocol provides a general framework for the transient knockdown of this compound in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS, or as specified in your research)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
This compound-specific siRNA duplexes. Validated sequences include:
-
This compound-RNAi (1): TCGCTGTAATTCACCTGCAAA
-
This compound-RNAi (2): CCAGACCAATATCCCAACAAA
-
This compound-RNAi (3): CGGTGTAGTATCCTGAGGTTT
-
-
6-well tissue culture plates
-
RNase-free water and microtubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
On the day of transfection, dilute 20 pmol of this compound siRNA or control siRNA into 100 µL of Opti-MEM I Medium in a microfuge tube. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation:
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for downstream analysis (e.g., Western blotting to confirm knockdown efficiency, flow cytometry for cell cycle analysis, or specific phenotypic assays).
-
This compound Knockout using CRISPR/Cas9
This protocol outlines a general workflow for generating stable this compound knockout cell lines using a lentiviral-based CRISPR/Cas9 system.
Materials:
-
HEK293T cells for lentivirus production
-
Target cell line for this compound knockout
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral CRISPR/Cas9 vector with a selectable marker (e.g., lentiCRISPRv2)
-
This compound-specific single guide RNA (sgRNA) sequences. Design sgRNAs targeting an early exon of the this compound gene to ensure a functional knockout. Online design tools (e.g., CRISPOR) are recommended.
-
Transfection reagent for lentivirus production (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
6-well and 10-cm tissue culture plates
Procedure:
-
sgRNA Cloning:
-
Design and synthesize complementary oligos for the chosen this compound sgRNA sequence with appropriate overhangs for cloning into the lentiCRISPRv2 vector.
-
Anneal the oligos and ligate them into the BsmBI-digested lentiCRISPRv2 plasmid.
-
Transform the ligation product into competent E. coli and select for positive clones. Verify the insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
In a 10-cm dish, co-transfect HEK293T cells with the sequence-verified lentiCRISPRv2-EMI1-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
On the following day, transduce the cells with the collected lentivirus in the presence of polybrene (e.g., 8 µg/mL).
-
-
Selection and Clonal Isolation:
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Select for 7-10 days until non-transduced control cells are completely killed.
-
Generate single-cell clones from the stable pool by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing or a T7 endonuclease I assay to screen for insertions/deletions (indels) at the target site.
-
Confirm the absence of this compound protein expression in positive clones by Western blotting.
-
Conclusion
Both this compound knockout and knockdown are invaluable tools for studying its role in cell cycle regulation and its implications in disease. Knockdown offers a rapid and efficient method to observe the acute cellular responses to this compound depletion, revealing phenotypes such as cell cycle arrest, polyploidy, and senescence. Knockout, on the other hand, provides a model for the complete and permanent loss of this compound function, uncovering its essential role in embryonic development and the long-term consequences of its absence, including profound genomic instability and a predisposition to cellular transformation. The choice between these two approaches will depend on the specific research question, with knockdown being suitable for studying transient effects and identifying immediate downstream pathways, while knockout is the gold standard for understanding the consequences of a complete loss of gene function and for creating stable models of this compound deficiency.
References
- 1. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of this compound-Dependent Anaphase-Promoting Complex/Cyclosome Inhibition Deregulates E2F Target Expression and Elicits DNA Damage-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
EMI1: A Promising Therapeutic Target in Oncology Explored
A deep dive into the validation of Early Mitotic Inhibitor 1 (EMI1) as a strategic target for cancer therapy reveals its critical role in cell cycle regulation. This comparison guide offers researchers, scientists, and drug development professionals an objective analysis of this compound-targeted strategies against alternative therapeutic approaches, supported by experimental data and detailed methodologies.
This compound, an F-box protein also known as FBXO5, is a crucial regulator of the cell cycle. Its primary function is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that governs the progression of cells through mitosis. In numerous cancers, this compound is overexpressed, leading to uncontrolled cell proliferation and tumor progression. This aberrant expression has positioned this compound as a compelling target for the development of novel anti-cancer therapies.
The this compound-APC/C Signaling Axis: A Gateway to Uncontrolled Cell Division
This compound exerts its influence by directly binding to and inhibiting the APC/C, preventing the degradation of key cell cycle proteins such as Cyclin A and Cyclin B. This inhibition is essential for the transition from the S phase to the G2 phase and for proper entry into mitosis. In cancer cells with elevated this compound levels, the sustained inhibition of APC/C leads to the accumulation of these cyclins, driving relentless cell division and contributing to genomic instability. The dual nature of this compound, acting as both a substrate and an inhibitor of the APC/C at different cell cycle stages, underscores the complexity of its regulation and its significance as a therapeutic intervention point.[1][2][3][4][5]
Preclinical Validation: The Impact of this compound Depletion on Cancer Cells
The therapeutic potential of targeting this compound has been extensively validated in preclinical studies using techniques such as small interfering RNA (siRNA) to silence the this compound gene. These studies have consistently demonstrated that the depletion of this compound in cancer cells leads to a significant reduction in cell proliferation and invasion. Furthermore, this compound knockdown has been shown to induce apoptosis (programmed cell death) and sensitize cancer cells to conventional chemotherapeutic agents and radiation therapy.
| Cancer Cell Line | Treatment | Outcome | Reference |
| Breast Cancer (MDA-MB-231, SUM149PT) | This compound siRNA | Reduced proliferation and invasion | |
| Head and Neck Cancer (HSC3, Ca9-22) | This compound siRNA + Doxorubicin | Enhanced apoptosis | |
| Various Cancer Cell Lines | This compound siRNA + X-ray | Increased sensitivity to radiation | |
| Triple-Negative Breast Cancer (TNBC) | This compound downregulation | Resistance to PARP inhibitors (in BRCA1-deficient cells) |
Table 1. Summary of Preclinical Data on this compound Depletion in Cancer Cells.
A Comparative Look: this compound-Targeted Therapy vs. Other Cell Cycle Inhibitors
While the development of small molecule inhibitors specifically targeting this compound is still in its early stages, the validation of this compound as a target allows for a theoretical comparison with established and emerging therapies that also target the cell cycle.
CDK4/6 Inhibitors
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, are a class of drugs that have shown significant efficacy in the treatment of HR-positive breast cancer. These inhibitors work by blocking the activity of CDK4 and CDK6, which are key enzymes in the G1 phase of the cell cycle.
| Therapeutic Target | Mechanism of Action | Key Preclinical/Clinical Data |
| This compound | Inhibition of APC/C, leading to cell cycle arrest and apoptosis. | Preclinical: siRNA-mediated knockdown reduces proliferation and enhances chemosensitivity. |
| CDK4/6 | Inhibition of CDK4 and CDK6, leading to G1 cell cycle arrest. | Clinical: Improved progression-free survival in HR+ breast cancer. |
| APC/C | Direct inhibition of APC/C activity. | Preclinical: Small molecules like proTAME and apcin induce mitotic arrest and apoptosis. |
Table 2. Comparison of this compound-Targeted Therapy with Alternative Cell Cycle Inhibitors.
APC/C Inhibitors
Direct inhibitors of the APC/C, such as proTAME and apcin, represent another promising therapeutic strategy. These molecules work by preventing the interaction of the APC/C with its co-activators or substrates, leading to mitotic arrest and cell death. While still in preclinical development, they offer a more direct approach to targeting the pathway regulated by this compound.
Experimental Protocols for the Validation of this compound as a Therapeutic Target
Validating a novel therapeutic target like this compound requires a rigorous and multi-faceted experimental approach, progressing from in vitro characterization to in vivo efficacy studies.
Key Experimental Methodologies
1. siRNA-Mediated Knockdown of this compound in Cancer Cells:
-
Objective: To specifically silence the expression of this compound to assess its functional role.
-
Protocol:
-
Culture cancer cells to 50-60% confluency.
-
Transfect cells with this compound-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubate for 48-72 hours to allow for protein knockdown.
-
Confirm knockdown efficiency by Western blot or qRT-PCR analysis of this compound protein and mRNA levels, respectively.
-
2. Cell Proliferation Assay (MTT Assay):
-
Objective: To quantify the effect of this compound inhibition on cancer cell viability and proliferation.
-
Protocol:
-
Seed siRNA-transfected or inhibitor-treated cells in a 96-well plate.
-
At desired time points, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Objective: To detect and quantify apoptosis in cancer cells following this compound inhibition.
-
Protocol:
-
Harvest treated and control cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
4. In Vivo Xenograft Mouse Model:
-
Objective: To evaluate the anti-tumor efficacy of targeting this compound in a living organism.
-
Protocol:
-
Subcutaneously inject cancer cells (either stably expressing an this compound shRNA or from a line sensitive to an this compound inhibitor) into the flank of immunocompromised mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the this compound inhibitor or vehicle control systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and assess downstream effects.
-
Future Directions and Conclusion
The validation of this compound as a therapeutic target in cancer opens up a promising new avenue for drug development. While the field awaits the emergence of potent and specific small molecule inhibitors of this compound, the existing preclinical data strongly supports the continued investigation of this target. Future research should focus on the discovery and optimization of such inhibitors and on conducting head-to-head preclinical studies to directly compare their efficacy against established treatments like CDK4/6 inhibitors. The intricate role of this compound in cell cycle regulation, coupled with its overexpression in a wide range of tumors, makes it a high-value target with the potential to address significant unmet needs in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. The path to oncology drug target validation: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound switches from being a substrate to an inhibitor of APC/CCdh1 to start the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates the anaphase-promoting complex by a different mechanism than Mad2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EM Structure of human APC/CCDH1-EMI1 reveals multimodal mechanism of E3 ligase shutdown - PMC [pmc.ncbi.nlm.nih.gov]
EMI1 Expression: A Comparative Analysis in Normal and Tumor Tissues
A critical cell cycle regulator, Early Mitotic Inhibitor 1 (EMI1), exhibits significant overexpression in a variety of solid tumors compared to normal tissues, positioning it as a key player in tumorigenesis and a potential therapeutic target. Analysis of numerous human tumor samples reveals a widespread upregulation of this compound in solid cancers, which strongly correlates with poor patient outcomes.[1] This guide provides a comparative overview of this compound expression, its signaling pathway, and the experimental methodologies used for its assessment, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of this compound Expression
The following table summarizes the differential expression of this compound in various normal and tumor tissues, as documented in multiple studies. The data consistently indicates a significant upregulation of this compound in cancerous tissues.
| Tissue Type | Normal Tissue this compound Expression | Tumor Tissue this compound Expression | Reference Studies |
| Ovarian | Low to undetectable | Significantly overexpressed in 82% of clear cell carcinomas.[2] | [2] |
| Head and Neck | Low | High expression observed in 53.3% of cases, correlating with histological differentiation and lymph node metastasis.[3] | [3] |
| Esophageal | Low | Highly expressed in esophageal squamous cell carcinoma (ESCC), associated with tumor grade, lymph node metastasis, and pathological stage. | |
| Hepatocellular | Low in adjacent noncancerous tissue | Highly expressed in hepatocellular carcinoma (HCC). | |
| Breast | Low | Upregulated in breast cancer. | |
| Various Solid Tumors | Not broadly analyzed in this study | Widespread overexpression across 7403 human solid tumor samples. | |
| Blood Cancers | Not overexpressed | Not overexpressed. |
The this compound Signaling Pathway
This compound is a crucial regulator of the cell cycle, primarily functioning as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The APC/C, in association with its co-activators Cdc20 and Cdh1, targets numerous cell cycle proteins for degradation, thereby controlling progression through mitosis and the G1 phase.
By inhibiting the APC/C, this compound prevents the premature degradation of key substrates like Cyclin A and Cyclin B, ensuring proper DNA replication and entry into mitosis. The expression of this compound is itself regulated, with transcription being positively driven by the E2F transcription factor. During the cell cycle, this compound levels are tightly controlled. At the entry into mitosis, this compound is phosphorylated by kinases such as Plk1 and Cyclin-Dependent Kinases (CDKs), leading to its recognition by the SCFβTrcp ubiquitin ligase and subsequent degradation. This degradation of this compound is essential for the activation of the APC/C and the proper completion of mitosis.
The diagram below illustrates the core signaling pathway involving this compound.
Caption: The this compound signaling pathway, illustrating its regulation, function, and degradation.
Experimental Protocols for this compound Expression Analysis
Accurate quantification of this compound expression is fundamental to understanding its role in cancer. The following are detailed protocols for three common techniques used to measure this compound at the protein and mRNA levels.
Immunohistochemistry (IHC)
IHC is used to visualize the distribution and localization of this compound protein in formalin-fixed, paraffin-embedded tissue sections.
Experimental Workflow for IHC
Caption: A typical workflow for the immunohistochemical staining of this compound.
Detailed Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections.
-
Antigen Retrieval: To unmask the antigenic epitope, incubate slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Blocking: To prevent non-specific antibody binding, incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific to this compound, diluted to its optimal concentration in antibody diluent, overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with a biotinylated or enzyme-labeled secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 30-60 minutes at room temperature.
-
Detection: For enzyme-labeled antibodies, apply a substrate solution (e.g., DAB) to visualize the antibody-antigen complex.
-
Counterstaining: Stain the nuclei with hematoxylin for contrast.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip using a mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of this compound staining.
Western Blotting
Western blotting is employed to detect and quantify the total amount of this compound protein in tissue or cell lysates.
Detailed Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with an anti-EMI1 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the relative expression levels of this compound mRNA in different samples.
Detailed Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable method like TRIzol or a commercial kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase, random primers or oligo(dT) primers, and dNTPs.
-
qPCR: Perform the real-time PCR reaction using a qPCR master mix, cDNA template, and this compound-specific primers. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for this compound and a reference gene (e.g., GAPDH, ACTB). Calculate the relative expression of this compound using the ΔΔCt method.
By employing these standardized methodologies, researchers can obtain reliable and reproducible data on this compound expression, paving the way for a deeper understanding of its role in cancer and the development of novel therapeutic strategies.
References
- 1. In vivo overexpression of this compound promotes chromosome instability and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protein accumulation implicates misregulation of the anaphase promoting complex/cyclosome pathway in ovarian clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Enhancing Effect of Early Mitotic Inhibitor 1 (this compound) Depletion on the Sensitivity of Doxorubicin or X-ray Treatment in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of EMI1 regulation in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regulation of the Early Mitotic Inhibitor 1 (EMI1) protein, a critical cell cycle regulator, across different species, including humans, Xenopus, and Drosophila. This compound ensures the timely entry into mitosis by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[1][2] Understanding the conserved and divergent regulatory mechanisms of this compound in these model organisms can provide valuable insights for cell cycle research and the development of novel therapeutic strategies.
Data Presentation
The following tables summarize the key aspects of this compound regulation. Direct quantitative comparisons of protein concentrations and binding affinities across species are limited in the current literature; however, the available data provides a strong basis for understanding the relative dynamics of this compound regulation.
| Species | Homolog | Key Function | Transcriptional Regulation | Post-Translational Regulation |
| Human | This compound (FBXO5) | Inhibits APC/CCdh1 and APC/CCdc20 to allow accumulation of mitotic cyclins and ensure proper S phase entry and mitotic progression.[1] | Upregulated at the G1/S transition by the E2F transcription factor.[3][4] | Phosphorylation by Plk1 and CDK1 in prophase targets it for degradation by the SCFβ-TrCP ubiquitin ligase. |
| Xenopus laevis | This compound | Regulates entry into meiosis and the meiosis I to meiosis II transition by inhibiting the APC/C. Also plays a role in mitotic cycles. | Maternally supplied in the egg; zygotic transcription is activated later in development. | Phosphorylation-dependent degradation in early mitosis, similar to humans. Emi2 (XErp1) is a related protein crucial for CSF arrest in eggs. |
| Drosophila melanogaster | Rca1 (Regulator of cyclin A) | Inhibits APC/CCdh1 (Fzr) to stabilize cyclin A and promote S phase entry. | Not explicitly detailed in the provided results, but its function is tied to the G1/S transition. | Degraded in mitosis, with evidence suggesting a role for the SCFSlimb (β-TrCP homolog) ligase. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect this compound-APC/C Interaction
This protocol is designed to isolate endogenous protein complexes to verify the interaction between this compound and the APC/C.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Anti-EMI1 antibody (or antibody against the specific homolog).
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
IgG control antibody of the same isotype.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a Bradford or BCA assay.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.
-
Pellet the beads by centrifugation and discard the beads, retaining the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-EMI1) and a control IgG antibody to separate aliquots of the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against subunits of the APC/C (e.g., Cdc27, Cdh1, Cdc20) and this compound.
-
In Vitro APC/C Ubiquitination Assay
This assay reconstitutes the ubiquitination of an APC/C substrate (e.g., cyclin B) in vitro to assess the inhibitory activity of this compound.
Materials:
-
Purified APC/C.
-
E1 ubiquitin-activating enzyme.
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH10).
-
Ubiquitin.
-
ATP regeneration system (creatine kinase, creatine phosphate, ATP).
-
35S-methionine labeled in vitro translated substrate (e.g., N-terminal fragment of cyclin B) or fluorescently labeled substrate.
-
Purified recombinant this compound protein (and mutants, if applicable).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP regeneration system, ubiquitin, E1, and E2 enzymes.
-
Add the radiolabeled or fluorescently labeled substrate.
-
Add purified this compound protein or a buffer control to the respective reaction tubes.
-
Initiate the reaction by adding purified APC/C.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature (e.g., 25°C or 30°C).
-
Take samples at different time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer to the aliquots taken at each time point.
-
Boil the samples for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
If using a radiolabeled substrate, dry the gel and expose it to a phosphor screen or X-ray film to visualize the ubiquitinated forms of the substrate, which will appear as higher molecular weight species.
-
If using a fluorescently labeled substrate, scan the gel using a fluorescence imager.
-
The inhibition of substrate ubiquitination in the presence of this compound will be evident by the reduced appearance of higher molecular weight bands compared to the control.
-
Signaling Pathways and Regulatory Networks
The regulation of this compound is a multi-layered process involving transcriptional control and post-translational modifications. The following diagrams illustrate the key signaling pathways.
This compound Transcriptional Regulation
The E2F family of transcription factors plays a crucial role in the G1/S transition by activating the transcription of genes required for DNA replication and cell cycle progression, including this compound.
This compound Degradation Pathway
In early mitosis, this compound is targeted for degradation by the SCFβ-TrCP ubiquitin ligase complex. This degradation is a prerequisite for the activation of the APC/C and progression through mitosis.
This compound Inhibition of the APC/C
This compound acts as a pseudosubstrate inhibitor of the APC/C, preventing the recognition and ubiquitination of key mitotic substrates like cyclin B.
Conclusion
The regulation of this compound is a highly conserved process across different species, highlighting its fundamental importance in controlling the cell cycle. The core mechanism of APC/C inhibition, transcriptional activation by E2F, and phosphorylation-dependent degradation in mitosis are common themes. However, species-specific adaptations, such as the role of Emi2 in Xenopus meiosis, provide insights into the evolutionary diversification of cell cycle control. Further quantitative studies are needed to fully elucidate the subtle differences in the kinetics and affinities of these interactions across species, which could have significant implications for the development of targeted cancer therapies.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound is a mitotic regulator that interacts with Cdc20 and inhibits the anaphase promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Regulation of the Action of Early Mitotic Inhibitor 1 on the Anaphase-promoting Complex/Cyclosome by Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of EMI1-Related Laboratory Waste: A Guide for Researchers
For researchers and professionals in drug development, the proper disposal of laboratory waste, including materials associated with the protein EMI1 (Early Mitotic Inhibator-1), is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for the this compound protein itself are not delineated, its handling and disposal fall under established guidelines for chemical and biohazardous waste management. Adherence to these procedures is essential to protect both laboratory personnel and the environment.
Waste Classification and Segregation
The foundational step in the proper management of laboratory waste is accurate classification and segregation at the point of generation. Different waste streams require distinct disposal pathways. Mixing of waste categories should be strictly avoided to ensure safe and compliant disposal.
Table 1: Segregation of Common Laboratory Waste Streams
| Waste Category | Description | Recommended Container |
| Solid Chemical Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, and other lab supplies that have come into contact with chemicals. | Labeled, leak-proof, puncture-resistant container with a secure lid. |
| Liquid Chemical Waste (Aqueous) | Dilute aqueous solutions containing chemicals. | Labeled, leak-proof, chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a screw cap. |
| Liquid Chemical Waste (Organic) | Solutions containing organic solvents. | Labeled, leak-proof, chemically compatible container (e.g., glass or appropriate plastic) with a screw cap. Must not be mixed with aqueous waste. |
| Sharps Waste | Needles, scalpels, glass slides, and any other items that can cause punctures or cuts.[1] | Designated, puncture-proof sharps container.[1] |
| Biohazardous Waste | Cultures, stocks of infectious agents, and materials contaminated with blood or other potentially infectious materials.[1] | Labeled, leak-proof, puncture-resistant containers or red bags marked with the universal biohazard symbol.[1] |
| Unused/Expired Product | Pure chemicals or reagents. | Remain in the original, clearly labeled container. |
Step-by-Step Disposal Protocol
A systematic approach to waste disposal minimizes risks and ensures that all regulatory requirements are met. The following steps provide a general framework for handling this compound-related and other laboratory waste.
1. Personal Protective Equipment (PPE): Before handling any form of laboratory waste, it is imperative to wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Collection and Storage:
-
Collect waste in containers that are appropriate for the specific waste type to prevent leaks and ruptures.[1]
-
Ensure all waste containers are clearly and accurately labeled with the contents, hazard information, and the date of first waste addition.
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and the use of secondary containment is recommended to manage potential spills.
3. Final Disposal Procedures:
-
Solid and Liquid Chemical Waste: Once a waste container is full, seal it securely. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Biohazardous Waste: Biohazardous materials often require decontamination, such as autoclaving, before final disposal to render them non-infectious.
-
Sharps Waste: Once a sharps container is full (typically two-thirds), seal it and arrange for its collection by a specialized waste disposal service.
-
Empty Containers: Empty chemical containers must be thoroughly rinsed, and the labels defaced or removed before disposal. Note that containers that held acutely toxic hazardous wastes must be managed as hazardous waste themselves.
Spill Management
In the event of a spill involving materials contaminated with this compound or other laboratory chemicals, immediate and appropriate action is necessary.
-
Minor Spills: For small, manageable spills, personnel trained in spill response can use a chemical spill kit to contain and clean up the material. Absorbent pads should be used for liquid spills, and for solid spills, the material should be gently covered to prevent it from becoming airborne before being carefully swept into a waste container.
-
Major Spills: In the case of a large or highly hazardous spill, the area should be evacuated immediately, and the institution's EHS office should be contacted for assistance.
-
Decontamination: Following the cleanup of a spill, the affected area must be decontaminated with an appropriate cleaning solution. All materials used in the cleanup process must be disposed of as hazardous waste.
Diagram of the Laboratory Waste Disposal Workflow
Caption: This diagram illustrates the standard workflow for laboratory waste management, from generation to final disposal.
References
Essential Safety and Handling Guide for Early Mitotic Inhibitor 1 (EMI1)
This document provides crucial safety and logistical information for handling Early Mitotic Inhibitor 1 (EMI1), a protein involved in cell cycle regulation. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. These recommendations are based on standard practices for handling non-hazardous biological reagents. A site-specific risk assessment should always be conducted before commencing any work.
Personal Protective Equipment (PPE)
While there is no specific safety data sheet detailing PPE for purified this compound protein, as a non-hazardous biological material, standard laboratory PPE is recommended to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against accidental splashes.[1] |
| Skin Protection | Gloves | Nitrile or neoprene gloves are recommended.[1][2] Gloves should be inspected for any signs of degradation or puncture before use.[1] |
| Protective Clothing | A standard laboratory coat should be worn to protect street clothes and skin from contamination.[2] | |
| Footwear | Closed-toe Shoes | Closed-toe and closed-heel shoes must be worn in the laboratory to protect the feet from potential spills. |
| Respiratory Protection | Not Generally Required | Under normal handling conditions with adequate ventilation, respiratory protection is not necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for maintaining a safe and uncontaminated laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and decontaminated. Prepare all necessary materials and have a clear workflow.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling:
-
Use appropriate tools and equipment to avoid direct contact.
-
Keep containers tightly closed when not in use.
-
Avoid creating aerosols.
-
Do not eat, drink, or smoke in the work area.
-
-
Spill Response:
-
In case of a small spill, wear appropriate PPE and absorb the spill with absorbent material.
-
Clean the spill area with a suitable disinfectant.
-
Dispose of the contaminated materials as biohazardous waste.
-
Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container labeled as biohazardous waste.
-
Solid Waste: All contaminated materials, such as pipette tips, tubes, and gloves, should be disposed of in a biohazardous waste container.
-
Decontamination: All waste should be decontaminated, typically by autoclaving, before final disposal according to institutional and local regulations.
This compound Signaling Pathway in Cell Cycle Regulation
This compound plays a critical role in preventing premature entry into anaphase by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C). The following diagram illustrates the core signaling pathway involving this compound.
Caption: this compound's role in the G1/S transition of the cell cycle.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
